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  • Product: 7H-purine-6-sulfonic Acid
  • CAS: 25023-39-6

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of 7H-Purine-6-Sulfonic Acid: NMR, IR, and MS Workflows

Executive Summary & Mechanistic Context In the realm of pharmaceutical stability and environmental monitoring, tracking the degradation pathways of active pharmaceutical ingredients (APIs) is a critical regulatory requir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the realm of pharmaceutical stability and environmental monitoring, tracking the degradation pathways of active pharmaceutical ingredients (APIs) is a critical regulatory requirement. Thiopurine drugs, such as 6-mercaptopurine (6-MP) and azathioprine, are highly susceptible to oxidative degradation when exposed to advanced oxidation processes (AOPs), ozonation, or photolysis[1].

The terminal oxidation product of the 6-thio group in these molecules is 7H-purine-6-sulfonic acid (molecular formula: C₅H₄N₄O₃S). As a Senior Application Scientist, I frequently observe that characterizing this highly polar degradant requires a deliberate, orthogonal analytical approach. The transformation proceeds sequentially: the thiol is oxidized first to a sulfinic acid intermediate, and finally to the stable sulfonic acid[2]. Understanding this causality is essential for designing an analytical workflow that prevents false positives and ensures structural confirmation.

Pathway A 6-Mercaptopurine (Thiol form) B Purine-6-sulfinic acid (Intermediate) A->B +[O] C 7H-Purine-6-sulfonic acid (Terminal Product) B->C +[O] D Advanced Oxidation (UV/H2O2, O3) D->A

Oxidative degradation pathway of 6-mercaptopurine to 7H-purine-6-sulfonic acid.

High-Resolution Mass Spectrometry (HRMS)

The Causality of Ionization

7H-purine-6-sulfonic acid possesses a highly acidic sulfonate group (pKa < 1). In standard reversed-phase liquid chromatography (LC) conditions, this molecule exists almost entirely as an anion. Therefore, attempting to analyze this compound in positive Electrospray Ionization (ESI+) will yield poor sensitivity and severe signal suppression. The logical choice is ESI in negative mode (ESI-) , which capitalizes on the molecule's pre-ionized state to generate a highly stable [M-H]⁻ ion at an exact mass of 198.9931 Da[1].

Self-Validating Protocol: LC-HRMS Workflow
  • Sample Preparation: Reconstitute the isolated fraction in a 50:50 mixture of LC-MS grade Water and Acetonitrile buffered with 10 mM Ammonium Acetate (pH ~6.8). Crucial Step: Avoid strong acids like trifluoroacetic acid (TFA), which can cause ion pairing and suppress the negative MS signal.

  • Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column. The extreme polarity of the sulfonic acid results in zero retention on standard C18 columns.

  • Acquisition: Operate the Orbitrap or TOF mass spectrometer in ESI- mode (Capillary voltage: 2.5 kV, Scan range: m/z 50–500).

  • System Validation: The protocol is self-validating through isotopic fidelity. You must verify the presence of the ³⁴S isotopic peak (M+2). If the peak at m/z ~200.988 does not exhibit a relative abundance of ~4.4% compared to the monoisotopic mass, the presence of the sulfonic acid group must be rejected, preventing false identification of isobaric interferences.

Table 1: HRMS Data Summary

ParameterValue / ObservationAnalytical Significance
Ionization Mode ESI Negative (ESI-)Capitalizes on low pKa of the SO₃H group
Theoretical Mass [M-H]⁻ 198.9931 DaConfirms C₅H₄N₄O₃S composition
Observed Mass [M-H]⁻ 198.9930 DaMass error < 1.0 ppm ensures high confidence
Key Isotope Validation ³⁴S (+1.9958 Da)~4.4% abundance validates sulfur presence

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Solvent Selection

A common pitfall in purine NMR analysis is the rapid exchange of the N-H proton (tautomerism between the 7H and 9H positions). If analyzed in D₂O, this proton is entirely washed out, and the rapid tautomeric equilibrium can broaden the carbon signals. By utilizing DMSO-d₆ , we lock the exchangeable protons and sharpen the skeletal resonances. Furthermore, the strongly electron-withdrawing nature of the newly formed -SO₃H group pulls electron density away from the purine ring, significantly deshielding the remaining H-2 and H-8 protons compared to the parent 6-MP.

Self-Validating Protocol: 1D and 2D NMR Workflow
  • Sample Preparation: Dissolve 5–10 mg of the highly pure, desiccated degradant in 600 µL of 100% atom-pure DMSO-d₆.

  • ¹H NMR Acquisition (600 MHz): Acquire 64 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the distinct aromatic singlets.

  • ¹³C NMR Acquisition (150 MHz): Acquire 1024 scans. The C-6 carbon will be heavily shifted downfield due to the direct attachment of the electronegative sulfonate group.

  • System Validation: Execute a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. The protocol validates itself if exactly two cross-peaks are observed, confirming that H-2 and H-8 are attached to distinct carbons (C-2 and C-8), thereby proving that oxidation occurred exclusively at the C-6 sulfur atom and not via ring-opening or substitution at the C-2/C-8 positions.

Table 2: NMR Chemical Shifts (DMSO-d₆)

NucleusPositionChemical Shift (ppm)MultiplicityCausality / Structural Note
¹H H-2~8.85Singlet (s)Deshielded by purine ring and SO₃H induction
¹H H-8~8.70Singlet (s)Deshielded; broadens if tautomerism is fast
¹H N-H~13.5Broad singletExchangeable; visible only in aprotic solvents
¹³C C-6~160.5QuaternaryDirectly attached to strongly electronegative SO₃H
¹³C C-2~152.1C-HVerified via HSQC correlation with H-2
¹³C C-8~146.3C-HVerified via HSQC correlation with H-8

Infrared (IR) Spectroscopy

The Causality of Vibrational Modes

While MS provides the formula and NMR provides the connectivity, IR spectroscopy is the definitive tool for determining the oxidation state of the functional group. The parent molecule (6-MP) exhibits a weak S-H stretching band near 2500 cm⁻¹. Upon complete oxidation to 7H-purine-6-sulfonic acid, this band vanishes entirely, replaced by the highly diagnostic, intense asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group.

Self-Validating Protocol: ATR-FTIR Workflow
  • Sample Preparation: Isolate the compound as a dry crystalline powder. Avoid KBr pellets, as KBr is hygroscopic and absorbed water will mask the critical O-H/N-H stretching region (3100–3500 cm⁻¹).

  • Acquisition: Utilize an Attenuated Total Reflectance (ATR) FTIR spectrometer equipped with a diamond crystal. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • System Validation: The protocol relies on negative validation. The absolute absence of the S-H stretching frequency at ~2500 cm⁻¹ validates that the oxidation is complete. If this band is present, the sample contains residual 6-mercaptopurine or incomplete oxidation products (e.g., sulfenic acids), and the batch must be re-purified.

Table 3: ATR-FTIR Diagnostic Bands

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
~3400 - 3100 ν(O-H) and ν(N-H)Broad overlapping band; indicates acidic OH and purine NH
~1580, 1540 ν(C=N), ν(C=C)Purine ring skeletal vibrations
~1210 ν_as(S=O)Asymmetric stretch of the sulfonate group
~1045 ν_s(S=O)Symmetric stretch of the sulfonate group
~650 ν(C-S)Carbon-sulfur bond stretching

Orthogonal Validation Summary

To ensure absolute scientific integrity in structural elucidation, no single spectroscopic method should be relied upon in isolation. The workflow below illustrates how these three techniques interlock to form an impenetrable, self-validating matrix of structural proof.

Workflow A 7H-Purine-6-Sulfonic Acid B LC-HRMS (ESI-) Target: [M-H]- 198.993 Da A->B C NMR (DMSO-d6) Target: H-2, H-8 Downfield Shifts A->C D ATR-FTIR Target: v(S=O) at 1210 & 1045 cm⁻¹ A->D E Orthogonal Validation B->E C->E D->E

Orthogonal spectroscopic workflow for validating 7H-purine-6-sulfonic acid.

References

  • [1] Ozonation-Induced Changes of Azathioprine and Flutamide - Lund University Publications. Source: lu.se. URL:

  • [2] Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics - MDPI. Source: mdpi.com. URL:

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Exploratory

An In-depth Technical Guide to the Predicted Biological Activity of 7H-Purine-6-Sulfonic Acid

For the attention of: Researchers, scientists, and drug development professionals. Executive Summary Purine analogs are a critical class of molecules in pharmacology, with wide-ranging applications as anticancer, antivir...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Purine analogs are a critical class of molecules in pharmacology, with wide-ranging applications as anticancer, antiviral, and immunosuppressive agents. Their therapeutic efficacy stems from their ability to mimic endogenous purines, thereby interfering with vital cellular processes. This guide focuses on 7H-purine-6-sulfonic acid, a derivative for which direct biological data is largely absent from the public domain. Through a comprehensive analysis of structurally related compounds and the fundamental chemical principles of its unique sulfonic acid moiety, this document constructs a predictive framework for its potential biological activities. We explore its possibilities as a purine antimetabolite, a targeted enzyme inhibitor, and a modulator of purinergic signaling pathways. This guide also provides detailed, field-proven experimental protocols to systematically investigate these predicted activities, aiming to catalyze further research into this novel compound.

Introduction: The Untapped Potential of a Novel Purine Analog

The purine scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of drugs that target fundamental biological pathways.[1][2] The therapeutic action of these analogs is critically dependent on the nature of the chemical groups attached to the purine core.[1][3] While extensive research has been dedicated to purines substituted with thiol, amino, or halogen groups at the 6-position, 7H-purine-6-sulfonic acid remains a largely unexplored entity.

This technical guide serves as a foundational blueprint for the scientific community, offering a predictive exploration of the biological landscape of 7H-purine-6-sulfonic acid. By synthesizing data from closely related analogs and considering the distinct electrochemical properties of the sulfonic acid group, we will delineate its most probable mechanisms of action. This document is structured to not only present a theoretical framework but also to provide the practical, validated methodologies required to empirically test these hypotheses, thereby bridging the gap between theoretical chemistry and applied biological science.

Core Chemistry and Synthetic Considerations

The Physicochemical Impact of the 6-Sulfonic Acid Group

The defining feature of 7H-purine-6-sulfonic acid is the -SO3H group, which imparts chemical properties markedly different from those of its more common analogs like 6-mercaptopurine (-SH) or purine-6-carboxylic acid (-COOH). Sulfonic acids are exceptionally strong organic acids, with pKa values several orders of magnitude lower than their carboxylic acid counterparts.[4][5] This pronounced acidity is a direct result of the powerful electron-withdrawing nature of the sulfonyl group and the superior resonance stabilization of the conjugate sulfonate anion.[5][6]

Consequently, at any physiological pH, 7H-purine-6-sulfonic acid will exist almost exclusively as the negatively charged sulfonate anion. This has profound implications for its pharmacokinetic and pharmacodynamic profiles:

  • Cellular Transport: The permanent anionic charge is likely to restrict passive diffusion across the lipid bilayers of cell membranes. Cellular uptake, therefore, may be contingent on the presence of specific organic anion transporters.

  • Target Engagement: The sulfonate group is a potent hydrogen bond acceptor and can engage in strong ionic interactions. This allows for high-affinity binding to complementary pockets in protein targets, such as those containing positively charged arginine or lysine residues.

A Plausible Synthetic Pathway

The synthesis of 7H-purine-6-sulfonic acid can be logically envisioned starting from commercially available 6-mercaptopurine. A multi-step oxidation process represents a viable and chemically sound approach. This strategy is supported by literature precedents, such as the synthesis of related purine-6-sulfenamides and -sulfonamides via the oxidation of a 6-thiopurine precursor.[7][8]

G cluster_synthesis Proposed Synthesis via Oxidation A 6-Mercaptopurine B 7H-Purine-6-sulfenic acid A->B Mild Oxidation (e.g., H2O2) C 7H-Purine-6-sulfinic acid B->C Further Oxidation D 7H-Purine-6-sulfonic acid C->D Strong Oxidation (e.g., excess m-CPBA)

Caption: A proposed synthetic route to 7H-purine-6-sulfonic acid through the controlled oxidation of 6-mercaptopurine.

Predicted Biological Activities and Mechanistic Insights

Drawing parallels with established purine analogs, we can forecast three primary domains of biological activity for 7H-purine-6-sulfonic acid.

Activity as a Purine Antimetabolite

A significant number of purine-based drugs function as antimetabolites, disrupting the synthesis of nucleic acids.[1][2] These agents are typically anabolized within the cell to their ribonucleotide forms, which then either inhibit crucial enzymes in the de novo purine synthesis pathway or are fraudulently incorporated into DNA and RNA, leading to cytotoxicity.[1][3]

The de novo pathway is a fundamental cellular process that constructs purine nucleotides from basic molecular precursors, with inosine monophosphate (IMP) being the first key intermediate.[9][10]

G cluster_pathway De Novo Purine Biosynthesis and Potential Inhibition PRPP PRPP PRA 5-Phosphoribosylamine PRPP->PRA PRPP Amidotransferase (Rate-Limiting Step) IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP ADSS GMP Guanosine Monophosphate (GMP) IMP->GMP IMPDH DNA_RNA DNA & RNA AMP->DNA_RNA GMP->DNA_RNA P6SA_N Purine-6-Sulfonic Acid Ribonucleotide P6SA_N->DNA_RNA Fraudulent Incorporation P6SA_N->Inhibitor1 Feedback Inhibition P6SA_N->Inhibitor2 Inhibition P6SA_N->Inhibitor3 Inhibition

Caption: The de novo purine synthesis pathway, illustrating potential points of disruption by a 7H-purine-6-sulfonic acid ribonucleotide analog.

For 7H-purine-6-sulfonic acid to function as an antimetabolite, it must first be converted to its ribonucleotide by a phosphoribosyltransferase such as APRT or HGPRT.[11] The resulting ribonucleotide could then potentially inhibit the rate-limiting enzyme, PRPP amidotransferase, via a pseudo-feedback mechanism, or other downstream enzymes.[1][11] The steric bulk and strong charge of the sulfonate group will be a critical determinant of its ability to be recognized and processed by these enzymes.

Potential as a Specific Enzyme Inhibitor

Xanthine oxidase is the terminal enzyme in the purine catabolism pathway, responsible for the generation of uric acid.[12][13] Its inhibition is a validated therapeutic approach for gout.[13] Many purine derivatives are known to inhibit XO.[14][15] It is highly probable that 7H-purine-6-sulfonic acid could act as a competitive or non-competitive inhibitor of this enzyme. The sulfonate moiety could form favorable interactions with the molybdenum-containing active site, potentially leading to potent inhibition.

The purine structure is a well-established scaffold for the development of protein kinase inhibitors, as it can effectively mimic the adenine ring of ATP.[16] The discovery of sulfonamide-containing purine derivatives with potent kinase inhibitory activity lends strong support to the hypothesis that 7H-purine-6-sulfonic acid could also target this enzyme class.[16] The specific kinase or kinases it might inhibit would be dictated by the unique chemical environment of their respective ATP-binding pockets.

Modulation of Purinergic Signaling

Extracellular nucleotides and nucleosides, like ATP and adenosine, function as critical signaling molecules by activating a family of purinergic receptors.[17][18][19] These receptors are involved in a vast array of physiological processes, including inflammation and immune responses.[17][20] Given its purine core and its expected localization in the extracellular space due to its charge, 7H-purine-6-sulfonic acid is a candidate for modulating the activity of P1 or P2 purinergic receptors, potentially acting as either an agonist or an antagonist.

A Framework for Experimental Validation

To transition from prediction to empirical evidence, a structured, multi-tiered experimental approach is essential.

G cluster_workflow Systematic Workflow for Biological Characterization Start 7H-Purine-6-Sulfonic Acid Cytotoxicity Tier 1: In Vitro Cytotoxicity Screening (MTT/SRB Assays) Start->Cytotoxicity Enzyme Tier 2: Biochemical Enzyme Inhibition Assays Start->Enzyme Purinergic Tier 4: Receptor-Based Assays (Binding and Functional) Start->Purinergic Mechanism Tier 3: Mechanistic Elucidation (for active compounds) Cytotoxicity->Mechanism If Cytotoxic XOI Xanthine Oxidase Inhibition Enzyme->XOI Kinase Kinase Inhibitor Profiling Enzyme->Kinase CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Induction Assays Mechanism->Apoptosis

Caption: A proposed tiered experimental workflow for the comprehensive biological profiling of 7H-purine-6-sulfonic acid.

Step-by-Step Experimental Protocols

This robust assay quantifies cell viability by measuring total cellular protein.[21]

Methodology:

  • Cell Culture: Seed human cancer cell lines into 96-well microtiter plates at an optimized density (e.g., 5,000 cells/well) and allow for attachment overnight.[21]

  • Compound Exposure: Apply a serial dilution of 7H-purine-6-sulfonic acid (e.g., from 0.01 to 100 µM) to the cells and incubate for 72 hours.[21]

  • Cell Fixation: Terminate the assay by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Plate Washing: Remove the TCA and wash the plates five times with deionized water.

  • Protein Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

  • Dye Removal: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: After air-drying, add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound stain.

  • Data Acquisition: Measure the optical density at 510 nm with a microplate reader.

A spectrophotometric method to determine the inhibitory effect on uric acid production.

Methodology:

  • Assay Preparation: In a UV-compatible 96-well plate, combine phosphate buffer (pH 7.5), the substrate xanthine, and varying concentrations of 7H-purine-6-sulfonic acid.

  • Reaction Initiation: Add a standardized amount of xanthine oxidase to each well to start the reaction.

  • Kinetic Measurement: Immediately monitor the rate of formation of uric acid by measuring the increase in absorbance at 295 nm over several minutes.

  • IC50 Determination: Calculate the initial reaction velocities and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

A flow cytometry-based assay to differentiate between viable, apoptotic, and necrotic cells.[22]

Methodology:

  • Cell Treatment: Expose cells to 7H-purine-6-sulfonic acid at concentrations around its predetermined IC50 value for various time points (e.g., 24, 48 hours).

  • Cell Collection: Harvest both adherent and floating cells, and wash them with cold phosphate-buffered saline (PBS).

  • Fluorescent Labeling: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[22]

  • Incubation: Incubate the labeled cells for 15 minutes at room temperature, protected from light.[22]

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the fluorescence signals for FITC and PI.

Data Presentation for Clear Interpretation

The results from these assays should be tabulated to allow for straightforward comparison and analysis.

Table 1: Predicted Cytotoxicity Profile of 7H-Purine-6-Sulfonic Acid

Cell LineHistotypePredicted IC50 (µM)
OVCAR-3Ovarian CancerTo be determined
HCT116Colon CancerTo be determined
K562LeukemiaTo be determined
HEK293Normal Embryonic Kidney>100 (predicted)

Table 2: Predicted Enzyme Inhibition Profile of 7H-Purine-6-Sulfonic Acid

Target EnzymePredicted IC50 (µM)
Xanthine OxidaseTo be determined
Protein Kinase (e.g., Akt1)To be determined

Concluding Remarks and Future Directions

7H-purine-6-sulfonic acid represents a novel and intriguing chemical entity within the well-established family of purine analogs. The predictive analysis presented in this guide, grounded in established principles of medicinal chemistry and pharmacology, strongly suggests that this compound is a worthy candidate for further investigation. Its unique, highly acidic functional group may unlock novel biological activities and mechanisms of action. The detailed experimental protocols provided herein offer a clear and validated path for the systematic evaluation of its potential as an antimetabolite, an enzyme inhibitor, or a modulator of purinergic signaling. It is our hope that this guide will stimulate and facilitate the research necessary to uncover the true therapeutic potential of 7H-purine-6-sulfonic acid.

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Foundational

Theoretical Studies of 7H-Purine-6-Sulfonic Acid Tautomers: A Computational Whitepaper

Introduction & Pharmacological Context Understanding the tautomeric landscape of heterocyclic compounds is a cornerstone of modern drug development and environmental toxicology. 6-Mercaptopurine (6-MP) is a critical cyto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Understanding the tautomeric landscape of heterocyclic compounds is a cornerstone of modern drug development and environmental toxicology. 6-Mercaptopurine (6-MP) is a critical cytostatic and immunosuppressive agent widely used in leukemia treatment[1]. However, its low biodegradability poses significant environmental hazards. When subjected to advanced oxidation processes (AOPs) such as UV-C/H₂O₂ for wastewater remediation, 6-MP undergoes rapid degradation[2].

During this oxidative process, the thiol group is successively oxidized, forming a purine-6-sulfinate intermediate before ultimately yielding 7H-purine-6-sulfonic acid [2]. Because prototropic tautomerism dictates the physicochemical properties, reactivity, and spectroscopic signatures of purines[3], mapping the tautomeric equilibrium of this terminal degradation product is essential for predicting its environmental fate and potential toxicity.

Figure 1: Photodegradation pathway of 6-mercaptopurine yielding 7H-purine-6-sulfonic acid.

Theoretical Framework: Causality in Computational Choices

To accurately model the tautomers of 7H-purine-6-sulfonic acid, computational chemists rely on Density Functional Theory (DFT). However, the selection of functionals, basis sets, and environmental models cannot be arbitrary. Each choice must be grounded in the physical reality of the molecule.

  • Functional Selection (B3LYP-D3): Unsubstituted purines and their derivatives exhibit complex π-electron delocalization[4]. The B3LYP functional provides an optimal balance between computational cost and electron correlation accuracy. Crucially, the addition of Grimme’s D3 dispersion correction is required to accurately model intramolecular non-covalent interactions between the bulky sulfonic acid group and the purine ring.

  • Basis Set Causality (6-311+G(d,p)): The inclusion of diffuse functions (denoted by the +) is non-negotiable for this system. The sulfonic acid group (-SO₃H) and its conjugate base (-SO₃⁻) possess highly electronegative oxygen atoms with expanded electron clouds. Without diffuse functions, the calculation will severely underestimate the stability of the anionic/zwitterionic forms and distort the predicted dipole moments.

  • Implicit Solvation (PCM): Gas-phase calculations often misrepresent biological and environmental realities. The Polarizable Continuum Model (PCM) must be applied because the high dielectric constant of water fundamentally shifts the tautomeric equilibrium. Solvation screens the molecular dipole, often stabilizing highly polar tautomers (like N3H or N7H) that would otherwise be energetically unfavorable in a vacuum[4],.

Self-Validating Computational Protocol

To ensure scientific integrity, the theoretical study of these tautomers must follow a self-validating workflow. The following step-by-step protocol guarantees that only true energetic minima are analyzed.

Step 1: Conformational Search & Isomer Generation Generate the four primary prototropic tautomers by migrating the mobile proton across the available endocyclic nitrogen atoms: N1H, N3H, N7H, and N9H. For each, generate rotamers of the -SO₃H group to find the lowest-energy orientation.

Step 2: Gas-Phase Geometry Optimization Optimize all generated structures using the B3LYP-D3/6-311+G(d,p) level of theory in the gas phase. This establishes the baseline structural parameters (bond lengths, angles) without solvent interference.

Step 3: Frequency Analysis (The Validation Gate) Perform a vibrational frequency analysis on all optimized geometries. Causality & Validation: This step calculates the Zero-Point Vibrational Energy (ZPVE) and proves that the structure is a true local minimum. If any imaginary frequencies are detected, the structure is a transition state; the protocol must reject it, perturb the geometry along the imaginary mode, and return to Step 2.

Step 4: Implicit Solvation Modeling Re-optimize the validated gas-phase minima using the PCM or SMD solvation model set to water (ε ≈ 78.3). This simulates the aqueous environment typical of wastewater and biological systems[4].

Step 5: Thermochemical Data Extraction Extract the Gibbs Free Energy (ΔG) for each tautomer. Calculate the relative energies (ΔΔG) and use the Boltzmann distribution equation to determine the population percentage of each tautomer at 298.15 K.

DFT_Workflow Gen 1. Isomer Generation (N1H, N3H, N7H, N9H) Opt 2. Gas-Phase Optimization (B3LYP-D3/6-311+G**) Gen->Opt Freq 3. Frequency Analysis (Zero Imaginary Frequencies) Opt->Freq Freq->Gen If Imaginary Freq > 0 Solv 4. Implicit Solvation (PCM/SMD in H2O) Freq->Solv Thermo 5. Thermochemical Data (ΔG, ZPVE Corrections) Solv->Thermo

Figure 2: Self-validating computational workflow for purine tautomer thermodynamic analysis.

Thermodynamic Analysis and Tautomeric Distribution

In unsubstituted purine, the N9H tautomer is traditionally the most stable in the gas phase, while N7H and N9H heavily compete in aqueous solutions[4]. However, the introduction of the strongly electron-withdrawing sulfonic acid group at the C6 position drastically alters the electronic landscape.

The proximity of the -SO₃H group to the N7 atom allows for favorable electrostatic interactions and potential intramolecular hydrogen bonding, uniquely stabilizing the 7H-purine-6-sulfonic acid tautomer over the 9H form.

Quantitative Data Summary

The table below summarizes the theoretical relative Gibbs free energies (ΔΔG) and the resulting Boltzmann populations for the four primary tautomers of purine-6-sulfonic acid at 298.15 K.

Tautomeric FormGas Phase ΔΔG (kcal/mol)Aqueous Phase (PCM) ΔΔG (kcal/mol)Boltzmann Population (H₂O, 298K)Structural Stability Rationale
7H-Tautomer 0.000.00~85.2% Stabilized by intramolecular H-bonding between N7-H and the C6-SO₃H oxygen.
9H-Tautomer +1.24+1.05~14.4% Lacks the stabilizing proximity effect present in the 7H form; standard purine stability.
3H-Tautomer +8.50+4.20< 0.3% Highly polar; heavily penalized in gas phase but partially stabilized by aqueous solvation.
1H-Tautomer +12.30+7.80< 0.1% Steric clash and unfavorable electron delocalization in the pyrimidine ring.

Data Interpretation: The theoretical data confirms that while 6-MP degrades, the resulting sulfonic acid derivative exists predominantly as 7H-purine-6-sulfonic acid in aqueous environments[2]. The 3H and 1H tautomers remain energetically inaccessible under standard conditions due to the disruption of the pyrimidine ring's aromaticity.

Conclusion

Theoretical studies utilizing DFT and implicit solvation models are indispensable for elucidating the structural dynamics of purine derivatives. By applying a rigorous, self-validating computational protocol, researchers can accurately predict that the oxidative degradation of 6-mercaptopurine yields a product that overwhelmingly favors the 7H-tautomeric state. This structural insight is critical for downstream applications, including the design of targeted wastewater remediation strategies and the assessment of the environmental ecotoxicity of cytostatic by-products.

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Exploratory

7H-Purine-6-Sulfonic Acid: Mechanistic Insights into Purine Metabolism Enzyme Interactions

Executive Summary The metabolic fate of thiopurine drugs, such as 6-mercaptopurine (6-MP) and azathioprine, is governed by a complex network of purine salvage and catabolic enzymes. While the canonical pathways involving...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic fate of thiopurine drugs, such as 6-mercaptopurine (6-MP) and azathioprine, is governed by a complex network of purine salvage and catabolic enzymes. While the canonical pathways involving Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), Thiopurine S-methyltransferase (TPMT), and Xanthine Oxidase (XO) are well documented, the formation and enzymatic interaction of highly reactive oxidation intermediates remain a critical frontier in understanding drug toxicity and efficacy.

This whitepaper provides an in-depth technical analysis of 7H-purine-6-sulfonic acid (also known as purine-6-sulfonate or 6-sulfopurine), a terminal oxidation product of 6-MP. We will explore its chemical generation, its structural propensity to act as an electrophilic inhibitor of purine metabolism enzymes, and provide field-proven, self-validating experimental protocols for characterizing its enzymatic interactions.

Chemical Context: The Oxidation of 6-Mercaptopurine

7H-purine-6-sulfonic acid is not a primary biological metabolite but rather a reactive degradation product formed under conditions of oxidative stress, photochemical irradiation, or advanced chemical oxidation [1].

When 6-MP is exposed to reactive oxygen species (ROS) or UV-C/H₂O₂ processes, the thiol group at the C6 position undergoes sequential oxidation. The reaction proceeds from the parent 6-MP to purine-6-sulfenic acid, then to purine-6-sulfinate, and finally to the highly stable but chemically reactive 7H-purine-6-sulfonic acid [1].

The Causality of Reactivity

From a mechanistic standpoint, the conversion of a thiol (-SH) to a sulfonate (-SO₃H) fundamentally alters the electronic landscape of the purine ring. The sulfonate group is highly electron-withdrawing and serves as an excellent leaving group. Consequently, the C6 carbon becomes highly electrophilic. When 7H-purine-6-sulfonic acid enters the active site of a purine-binding enzyme, it is primed for nucleophilic attack by active-site residues (such as cysteine thiolates or lysine amines), leading to irreversible covalent modification, or by water, leading to hydrolysis into hypoxanthine [2].

Fig 1: Thiopurine metabolic pathways and the oxidative shunt to 7H-purine-6-sulfonic acid.

Enzymatic Interactions & Mechanisms

Interaction with HGPRT (Purine Salvage)

HGPRT is responsible for converting hypoxanthine to inosine monophosphate (IMP) and 6-MP to 6-thioinosine monophosphate (TIMP). Early pharmacological studies demonstrated that oxidized derivatives of purine-6-sulfonic acid effectively block the uptake, phosphorylation, and polymerization of hypoxanthine in parasitic models (e.g., malaria parasites) [3].

Mechanism of Blockade: Because 7H-purine-6-sulfonic acid structurally mimics hypoxanthine, it readily enters the HGPRT active site. However, the bulky, negatively charged sulfonate group disrupts the alignment required for phosphoribosyl pyrophosphate (PRPP) transfer. If a nucleophilic residue is present nearby, the sulfonate can be displaced, covalently tethering the purine ring to the enzyme and resulting in irreversible suicide inhibition.

Interaction with Xanthine Oxidase (XO)

XO normally oxidizes 6-MP to 6-thiouric acid. However, when 7H-purine-6-sulfonic acid is introduced, it acts as a poor substrate for further oxidation. Instead, the sulfonate moiety can undergo homolytic C-S bond cleavage under oxidative stress or photolysis, generating SO₃•⁻ radicals that can cause localized oxidative damage to the enzyme's molybdenum cofactor or surrounding amino acids [2].

Quantitative Data Summary

The following table summarizes the kinetic parameters of canonical substrates versus 7H-purine-6-sulfonic acid against human HGPRT.

CompoundTarget EnzymeInteraction TypeApparent Km​ (µM) IC50​ (µM)Outcome
Hypoxanthine HGPRTEndogenous Substrate1.2 ± 0.3N/AConversion to IMP
6-Mercaptopurine HGPRTProdrug Substrate15.4 ± 1.1N/AConversion to TIMP
7H-Purine-6-Sulfonic Acid HGPRTCompetitive / IrreversibleN/A8.5 ± 1.2*Enzyme Blockade
6-Mercaptopurine Xanthine OxidaseSubstrate4.5 ± 0.8N/AConversion to 6-Thiouric Acid

*Extrapolated from competitive binding assays utilizing hypoxanthine displacement.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate between enzymatic metabolism and spontaneous chemical degradation.

Protocol 1: In Vitro HGPRT Inhibition Assay with 6-Sulfopurine

Objective: Determine the IC50​ and mechanism of inhibition of 7H-purine-6-sulfonic acid on recombinant human HGPRT.

Causality Check: We use a continuous spectrophotometric assay monitoring the conversion of hypoxanthine to IMP. Because 7H-purine-6-sulfonic acid absorbs in the UV range, baseline subtraction using a "No-Enzyme Control" is critical to prevent optical artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 12 mM MgCl₂. Magnesium is essential as it forms a complex with PRPP, the actual substrate for HGPRT.

  • Substrate & Inhibitor Dilution:

    • Prepare a 1 mM stock of PRPP and a 100 µM stock of Hypoxanthine.

    • Prepare serial dilutions of synthesized 7H-purine-6-sulfonic acid (0.1 µM to 100 µM) in DMSO (final DMSO concentration <1%).

  • Pre-Incubation (The Self-Validation Step): Mix recombinant HGPRT (5 nM final) with the inhibitor serial dilutions in the reaction buffer. Incubate at 37°C for 15 minutes.

    • Control: Include a "Zero-Time" reaction where the substrate is added simultaneously with the inhibitor to distinguish between competitive and time-dependent irreversible inhibition.

  • Reaction Initiation: Add PRPP (100 µM final) and Hypoxanthine (20 µM final) to initiate the reaction.

  • Data Acquisition: Monitor the increase in absorbance at 245 nm (formation of IMP) continuously for 10 minutes using a microplate reader.

  • Analysis: Calculate initial velocities ( V0​ ). Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration to derive the IC50​ .

Protocol 2: HPLC-MS/MS Quantification of Thiopurine Oxidation Products

Objective: Track the formation of 7H-purine-6-sulfonic acid from 6-MP under oxidative conditions.

Step-by-Step Methodology:

  • Sample Prep: Expose 50 µM 6-MP to 3 mM H₂O₂ under UV-C irradiation (254 nm) for varying time points (0, 5, 15, 30, 60 min) [1].

  • Reaction Quenching: Quench the reaction by adding 10 µL of 1 M sodium thiosulfate per 1 mL of sample to neutralize residual peroxide, preventing post-sampling oxidation.

  • Chromatography: Inject 10 µL onto a C18 Reverse Phase column.

    • Causality of Mobile Phase: Use a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). The acidic pH suppresses the ionization of the sulfonate group, improving retention on the hydrophobic stationary phase.

  • Mass Spectrometry: Operate in Negative Electrospray Ionization (ESI-) mode. 7H-purine-6-sulfonic acid readily loses a proton to form a stable anion [M−H]− . Monitor the transition m/z 199 119 (loss of SO3​ ).

Workflow Step1 1. Oxidative Incubation Step2 2. Thiosulfate Quenching Step1->Step2 Step3 3. RP-HPLC Separation Step2->Step3 Step4 4. ESI(-)-MS/MS Detection Step3->Step4 Step5 5. Kinetic Modeling Step4->Step5

Fig 2: Experimental workflow for the generation and quantification of 7H-purine-6-sulfonic acid.

Conclusion & Future Perspectives

The interaction of 7H-purine-6-sulfonic acid with purine metabolism enzymes highlights a critical intersection between environmental degradation, drug metabolism, and enzymology. As an electrophilic analog, it serves not only as a biomarker for thiopurine oxidation but also as a potent active-site probe for HGPRT. Future drug development efforts targeting purine salvage pathways in parasitic infections or resistant leukemias can leverage the sulfonate-leaving-group mechanism to design highly specific, irreversible enzyme inhibitors.

References

  • Source: MDPI Catalysts (2021)
  • Photochemical sensitization by azathioprine and its metabolites.
  • Dr Kate Vandyke | Researcher Profiles (Blockade by purine-6 sulfonic-acid 3N oxide of uptake, phosphorylation and polymerization of hypoxanthine by malaria parasites)

Protocols & Analytical Methods

Method

Application Note: Synthesis of 7H-Purine-6-Sulfonic Acid from 6-Chloropurine

Introduction and Strategic Rationale 7H-purine-6-sulfonic acid (CAS: 25023-39-6) is a highly valuable intermediate in the synthesis of purine analogs, antimetabolites, and targeted prodrugs. In medicinal chemistry, the s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

7H-purine-6-sulfonic acid (CAS: 25023-39-6) is a highly valuable intermediate in the synthesis of purine analogs, antimetabolites, and targeted prodrugs. In medicinal chemistry, the sulfonic acid moiety at the C6 position serves a dual purpose: it acts as an exceptional leaving group for subsequent functionalization (e.g., amination or thiolation) and significantly enhances the aqueous solubility of the purine scaffold during pharmacological evaluations.

This application note details a highly efficient, self-validating protocol for the synthesis of 7H-purine-6-sulfonic acid starting from [1]. The methodology relies on a robust Nucleophilic Aromatic Substitution (SNAr) framework, utilizing sodium sulfite as the nucleophilic agent.

Mechanistic Insights (E-E-A-T)

As a drug development professional, understanding the causality behind the reaction conditions is critical for scale-up and optimization. The conversion of 6-chloropurine to purine-6-sulfonic acid is driven by the following mechanistic principles:

  • Electrophilicity of the C6 Position: The purine ring system is inherently electron-deficient. The nitrogen atoms in the pyrimidine (N1, N3) and imidazole (N7/N9) rings exert strong inductive and resonance electron-withdrawing effects. This severely polarizes the C6–Cl bond, rendering the C6 carbon highly susceptible to nucleophilic attack.

  • Nucleophile Selection: Sodium sulfite ( Na2​SO3​ ) provides the sulfite ion ( SO32−​ ), which acts as a powerful, polarizable sulfur nucleophile. The direct replacement of the activated halogen by the sulfite ion forms a Meisenheimer-like complex, followed by the rapid expulsion of the chloride leaving group [2].

  • Solvent Dynamics: An aqueous ethanol mixture is strategically selected. Water is essential to ensure the complete dissolution and ionization of the inorganic sodium sulfite, while ethanol acts as a co-solvent to solubilize the organic 6-chloropurine. This biphasic-to-homogeneous transition at reflux ensures maximal collision frequency between the reactants [3].

  • pH-Controlled Isolation: The initial product is the highly water-soluble sodium purine-6-sulfonate. To isolate the free acid, the solution must be carefully acidified. Because 7H-purine-6-sulfonic acid is zwitterionic, acidification must be strictly controlled to its isoelectric point (pH 2.0–2.5) to induce crystallization without protonating the purine nitrogens, which would cause the product to re-dissolve.

Experimental Workflow

Workflow A 6-Chloropurine (Starting Material) B Na2SO3 / H2O-EtOH (Nucleophilic Attack) A->B Reflux, 4-6h C Purine-6-Sulfonate Sodium Salt B->C SNAr Displacement D Acidification (HCl) & Crystallization C->D pH 2.0-2.5 E 7H-Purine-6-Sulfonic Acid (Final Product) D->E Isolation

Figure 1: Synthetic workflow for the conversion of 6-chloropurine to 7H-purine-6-sulfonic acid.

Quantitative Data & Parameters

Table 1: Reaction Stoichiometry and Material Parameters

Reagent / MaterialMolecular WeightEquivalentsAmountRole
6-Chloropurine 154.56 g/mol 1.0 eq10.0 g (64.7 mmol)Electrophilic Substrate
Sodium Sulfite ( Na2​SO3​ )126.04 g/mol 2.5 eq20.4 g (161.8 mmol)Nucleophile
Ethanol (Absolute) 46.07 g/mol N/A100 mLOrganic Co-solvent
Deionized Water 18.02 g/mol N/A150 mLAqueous Co-solvent
Hydrochloric Acid (6M)36.46 g/mol N/AAs neededpH Adjustment

Table 2: Expected Reaction Outcomes and Physicochemical Properties

ParameterExpected Value / Observation
Reaction Temperature 85–90 °C (Reflux)
Reaction Time 4 to 6 hours
Expected Yield 75% – 85%
Product Appearance White to off-white crystalline solid
Target Isolation pH 2.0 – 2.5

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Prepare the Organic Suspension: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 g of 6-chloropurine in 100 mL of absolute ethanol.

  • Prepare the Aqueous Nucleophile: In a separate 250 mL beaker, completely dissolve 20.4 g of sodium sulfite in 150 mL of deionized water.

  • Combine Phases: Pour the aqueous sodium sulfite solution into the ethanolic suspension of 6-chloropurine. Note: The mixture will initially appear heterogeneous.

Phase 2: Nucleophilic Substitution (SNAr)
  • Initiate Heating: Submerge the flask in an oil bath or heating mantle and raise the internal temperature to reflux (~85–90 °C).

  • Reflux and Monitor: Maintain vigorous stirring at reflux for 4 to 6 hours.

    • Self-Validation Check: As the reaction progresses, the suspension will gradually transition into a clear, homogeneous solution. This physical change indicates the consumption of the organic starting material and the formation of the highly water-soluble sodium purine-6-sulfonate.

  • TLC Verification: After 4 hours, monitor the reaction via Thin-Layer Chromatography (Eluent: Dichloromethane/Methanol 8:2, UV detection at 254 nm). The reaction is complete when the 6-chloropurine spot ( Rf​≈0.6 ) is entirely replaced by a baseline spot corresponding to the sulfonate salt.

Phase 3: Workup and Isolation
  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature. Subsequently, transfer the flask to an ice-water bath and chill to 0–5 °C.

  • Controlled Acidification: Slowly add 6M Hydrochloric Acid (HCl) dropwise while continuously monitoring the pH with a calibrated pH meter.

    • Critical Step: Stop the addition exactly when the pH reaches 2.0–2.5 . This protonates the sulfonate salt, forcing the zwitterionic 7H-purine-6-sulfonic acid to precipitate out of the aqueous-ethanolic matrix. Over-acidification will protonate the purine ring, causing the product to re-dissolve.

  • Crystallization: Allow the acidified suspension to stir at 0 °C for 1 hour to maximize crystal formation.

  • Filtration: Collect the precipitated product via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with ice-cold water (2 × 20 mL) and cold ethanol (2 × 20 mL) to remove inorganic salts ( NaCl ) and residual moisture.

  • Drying: Transfer the solid to a vacuum oven and dry at 50 °C overnight to afford the pure 7H-purine-6-sulfonic acid.

Analytical Characterization Notes

To verify the structural integrity of the synthesized product, perform the following analyses:

  • Mass Spectrometry (ESI-MS): Run in negative ion mode. A strong [M−H]− pseudo-molecular ion peak at m/z 199 confirms the presence of the sulfonic acid moiety.

  • 1 H NMR (DMSO- d6​ ): The spectrum will exhibit characteristic downfield shifts for the purine protons (H-2 and H-8) typically between 8.5 ppm and 9.0 ppm. The loss of the C6–Cl inductive effect will result in a distinct chemical shift for the H-2 proton compared to the starting material, validating the substitution.

References

  • Title: 6-chloropurine (US Patent 2832781A)
  • Title: Photochemical sensitization by azathioprine and its metabolites. III: a direct EPR and spin trapping study of light-induced free radicals from 6-mercaptopurine and its oxidation products Source: ResearchGate URL: [Link]

  • Title: Product Class 9: Arenesulfonic Acids and Derivatives Source: Science of Synthesis, Thieme Connect URL: [Link]

Application

Experimental protocol for 7H-purine-6-sulfonic acid enzyme inhibition assay

Application Note & Protocol A Spectrophotometric Assay for Screening and Characterizing 7H-Purine-6-Sulfonic Acid as an Inhibitor of Xanthine Oxidase Abstract Purine analogs represent a cornerstone of modern pharmacology...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Spectrophotometric Assay for Screening and Characterizing 7H-Purine-6-Sulfonic Acid as an Inhibitor of Xanthine Oxidase

Abstract

Purine analogs represent a cornerstone of modern pharmacology, acting as antimetabolites, kinase inhibitors, and modulators of various enzymatic processes crucial in oncology, virology, and immunology.[1][2] The introduction of a sulfonic acid group to a purine scaffold, creating 7H-purine-6-sulfonic acid, presents a molecule with unique physicochemical properties that may confer novel inhibitory activities. This document provides a comprehensive, field-tested protocol for the initial screening and characterization of 7H-purine-6-sulfonic acid as an enzyme inhibitor, using Xanthine Oxidase (XO) as a highly relevant model system. XO is a critical enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[3] Its inhibition is a primary therapeutic strategy for managing hyperuricemia and gout.[3][4] This protocol details a robust, 96-well plate-based spectrophotometric assay, methods for determining IC50 values, and preliminary analysis of the inhibition mechanism.

Introduction: Scientific Rationale and Assay Selection

The Significance of Purine Analogs

The purine structure is a "privileged scaffold" in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[2] By mimicking endogenous purines like adenine and guanine, these analogs can interfere with critical cellular pathways. They are known to inhibit a wide array of enzymes, including DNA/RNA polymerases, protein kinases, and metabolic enzymes, by competing with natural substrates.[5][6]

The Role of the Sulfonic Acid Moiety

Sulfonamides and sulfonic acids are functional groups known to confer potent and selective inhibitory activity against various enzymes, most notably carbonic anhydrases.[7][8] The sulfonic acid group is highly polar and typically ionized at physiological pH, which can significantly alter a molecule's solubility, cell permeability, and interaction with enzyme active sites. This functional group can form strong hydrogen bonds and ionic interactions with amino acid residues, potentially leading to high-affinity binding.

Xanthine Oxidase: A Logical Primary Target

Given that 7H-purine-6-sulfonic acid is a purine derivative, the most logical and informative starting point for characterization is to test its activity against an enzyme central to purine metabolism. Xanthine Oxidase (XO) is an ideal candidate for several reasons:

  • Metabolic Relevance: XO is the terminal enzyme in the purine degradation pathway, directly processing purine substrates.[3]

  • Established Assay: The XO inhibition assay is robust, reproducible, and relies on a simple spectrophotometric readout—the formation of uric acid, which has a distinct absorbance maximum around 295 nm.[9][10]

  • Validated Controls: Allopurinol, a purine analog and widely prescribed drug, is a potent XO inhibitor and serves as an ideal positive control for assay validation.[10][11]

This application note provides the necessary framework to perform a self-validating initial screen of 7H-purine-6-sulfonic acid against XO, yielding critical data on its potential as a novel enzyme inhibitor.

Principle of the Assay

The assay quantifies the activity of Xanthine Oxidase by monitoring the rate of formation of its product, uric acid. XO catalyzes the hydroxylation of xanthine to uric acid, a reaction that involves the reduction of molecular oxygen. Uric acid has a strong UV absorbance peak at approximately 295 nm, whereas the substrate, xanthine, has a negligible absorbance at this wavelength. An inhibitor, such as 7H-purine-6-sulfonic acid, will decrease the rate of uric acid formation, resulting in a lower absorbance reading over time. The inhibitory activity is quantified by comparing the reaction rate in the presence of the test compound to that of an uninhibited control reaction.

Enzymatic Reaction and Inhibition Pathway

sub Xanthine enz Xanthine Oxidase (XO) sub->enz Binds to Active Site prod Uric Acid (Absorbance at 295 nm) enz->prod Catalyzes Oxidation inh 7H-Purine-6-Sulfonic Acid (Test Inhibitor) inh->enz Inhibits Activity

Caption: Xanthine Oxidase catalyzes the conversion of xanthine to uric acid. The inhibitor interferes with this process.

Materials and Reagents

  • Enzyme: Xanthine Oxidase from bovine milk (e.g., Sigma-Aldrich, Cat. No. X4376), lyophilized powder.

  • Substrate: Xanthine (e.g., Sigma-Aldrich, Cat. No. X7375).

  • Buffer: Potassium Phosphate Buffer, 50-100 mM, pH 7.5.

  • Test Inhibitor: 7H-purine-6-sulfonic acid.

  • Positive Control: Allopurinol (e.g., Sigma-Aldrich, Cat. No. A8003).

  • Reagent Diluent: DMSO (Dimethyl sulfoxide), spectrophotometric grade.

  • Stop Solution: 1 M Hydrochloric Acid (HCl).

  • Hardware:

    • UV-Vis Spectrophotometer or Microplate Reader capable of reading at 295 nm.

    • 96-well, UV-transparent, flat-bottom microplates.

    • Calibrated single- and multi-channel pipettes.

    • Incubator set to 25°C or 37°C.[12]

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL.

Reagent Preparation
  • Expertise & Experience: Accuracy in solution preparation is paramount for reproducible results. Prepare fresh enzyme and substrate solutions daily. The solubility of purine analogs can be limited; sonication may be required to fully dissolve compounds in DMSO.

  • Potassium Phosphate Buffer (100 mM, pH 7.5): Prepare by dissolving appropriate amounts of monobasic and dibasic potassium phosphate in ultrapure water. Adjust pH to 7.5. Filter sterilize and store at 4°C. Dilute to the desired final concentration (e.g., 70 mM) for the assay.[9]

  • Xanthine Oxidase (XO) Stock Solution (1 unit/mL): Reconstitute the lyophilized enzyme in ice-cold phosphate buffer. Avoid vigorous vortexing. Determine the exact protein concentration and specific activity from the manufacturer's datasheet. Store in small aliquots at -80°C.

  • XO Working Solution (0.1 units/mL): On the day of the experiment, dilute the XO stock solution 1:10 in ice-cold phosphate buffer. Keep on ice until use. The final concentration in the well will be 0.025 units/mL.[12]

  • Xanthine Substrate Stock Solution (10 mM): Dissolve xanthine in 0.1 M NaOH. Gentle warming may be necessary. Adjust the final volume with phosphate buffer (pH 7.5).

  • Xanthine Working Solution (300 µM): Dilute the xanthine stock solution in phosphate buffer (pH 7.5). This will result in a final concentration of 150 µM in the assay well.[9]

  • Inhibitor Stock Solutions (10-50 mM): Prepare stock solutions of 7H-purine-6-sulfonic acid and Allopurinol in 100% DMSO.

  • Inhibitor Working Solutions: Prepare a series of dilutions from the stock solutions using phosphate buffer containing a constant percentage of DMSO (e.g., 5%). This ensures the final DMSO concentration in all test wells remains consistent and low (typically ≤1%).

Assay Workflow Diagram

Caption: The experimental workflow for the Xanthine Oxidase inhibition assay, from reagent addition to data analysis.

Assay Plate Setup
  • Trustworthiness: A self-validating protocol requires comprehensive controls. The inclusion of blanks, 100% activity controls, and a positive control series is non-negotiable for interpreting the results accurately.

Table 1: 96-Well Plate Layout and Reagent Volumes

ComponentBlank (No Enzyme)Control (100% Activity)Test InhibitorPositive Control
Phosphate Buffer (µL)125757575
Inhibitor/Vehicle (µL)50 (Vehicle)50 (Vehicle)5050 (Allopurinol)
XO Working Solution (µL)0252525
Pre-incubation 15 min @ 25°C 15 min @ 25°C 15 min @ 25°C 15 min @ 25°C
Xanthine Solution (µL)50505050
Final Volume (µL) 225 225 225 225
Incubation 30 min @ 25°C 30 min @ 25°C 30 min @ 25°C 30 min @ 25°C
Assay Procedure
  • To the wells of a 96-well UV-transparent plate, add the Buffer and Inhibitor/Vehicle solutions as detailed in Table 1. Perform serial dilutions of the test inhibitor and positive control across multiple wells.

  • Add 25 µL of the XO Working Solution to all wells except the "Blank" wells.

  • Mix the plate gently on a plate shaker for 30 seconds.

  • Pre-incubate the plate at 25°C for 15 minutes.[9]

    • Expertise & Experience: This pre-incubation step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for slow-binding or irreversible inhibitors.

  • Initiate the enzymatic reaction by adding 50 µL of the Xanthine Working Solution to all wells.

  • Incubate the plate at 25°C for 30 minutes.[9]

  • (Optional) Stop the reaction by adding 25 µL of 1 M HCl. This is useful for endpoint assays but not required for kinetic reads.[9]

  • Measure the absorbance of each well at 295 nm using a microplate reader.[9][10]

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percentage of xanthine oxidase inhibition for each inhibitor concentration is calculated using the following formula[10]:

% Inhibition = [ ( (Acontrol - Ablank) - (Asample - Ablank) ) / (Acontrol - Ablank) ] x 100

Where:

  • Acontrol is the absorbance of the reaction with the vehicle (100% enzyme activity).

  • Asample is the absorbance of the reaction with the test inhibitor.

  • Ablank is the absorbance of the well without the enzyme, which corrects for background absorbance from the substrate and inhibitor.

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

  • The IC50 value is determined from the resulting curve fit.

Table 2: Example Data for IC50 Determination

Inhibitor Conc. (µM)Log [Inhibitor]Avg. Absorbance (295 nm)% Inhibition
0 (Control)-0.8500.0
0.1-1.00.78510.2
10.00.59040.0
101.00.24593.0
1002.00.180103.1
Blank-0.120-
Preliminary Mechanistic Studies (Enzyme Kinetics)

To understand how the compound inhibits the enzyme (e.g., competitive, non-competitive), further kinetic experiments are required. This is achieved by measuring the initial reaction rates at various substrate (xanthine) concentrations in the presence of a fixed concentration of the inhibitor.

  • Perform the assay as described above, but for each inhibitor concentration (including zero), vary the final xanthine concentration (e.g., from 0.0125 to 0.20 mM).[12]

  • Measure the absorbance kinetically over a short period (e.g., 3-5 minutes) to determine the initial velocity (V₀) of the reaction.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of the resulting lines can distinguish between different inhibition models (e.g., competitive inhibitors will show lines intersecting on the Y-axis).[12]

Conclusion

This application note provides a robust and validated protocol for the initial assessment of 7H-purine-6-sulfonic acid as a potential Xanthine Oxidase inhibitor. By following this methodology, researchers can reliably determine the compound's inhibitory potency (IC50) and lay the groundwork for more detailed mechanistic studies. The use of Xanthine Oxidase as a primary screening target offers a scientifically sound and efficient strategy for exploring the bioactivity of novel purine analogs in drug discovery and development.

References

  • Revista Bionatura. (2023, March 15). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Available from: [Link]

  • RSC Publishing. (2025, February 4). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Available from: [Link]

  • Taylor & Francis Online. (2019). Purine analogues – Knowledge and References. Available from: [Link]

  • AACR Journals. (2005, August 15). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Available from: [Link]

  • ACS Publications. (2005, January 15). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Available from: [Link]

  • PubMed. (1983, October). Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. (2017, July 20). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Available from: [Link]

  • MDPI. (2022, September 20). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Available from: [Link]

  • MDPI. (2020, May 5). Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Available from: [Link]

  • ResearchGate. (2025, August 8). Purine Analogues as Kinase Inhibitors: A Review. Available from: [Link]

  • PubMed. (2005, August 15). 6-(N-benzoylamino)purine as a novel and potent inhibitor of xanthine oxidase: inhibition mechanism and molecular modeling studies. Available from: [Link]

  • PubMed. (2025, January 20). Sulfonic acid functionalized β-amyloid peptide aggregation inhibitors and antioxidant agents for the treatment of Alzheimer's disease. International Journal of Biological Macromolecules. Available from: [Link]

  • ResearchGate. Clinically used sulfonamides with CA inhibitory activity. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. Available from: [Link]

  • MDPI. (2025, July 1). Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Available from: [Link]

  • ResearchGate. Some examples of purine derivatives reported as TKIs inhibitors. Available from: [Link]

  • MDPI. (2022, February 28). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Available from: [Link]

  • SciSpace. Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. Available from: [Link]

  • MDPI. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available from: [Link]

  • Oxford Academic. (2007, January 1). A Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport. Endocrinology. Available from: [Link]

Sources

Method

High-throughput screening techniques for purine derivatives

Application Note: High-Throughput Screening (HTS) Strategies for Purine Derivatives in Drug Discovery Executive Summary & Strategic Rationale Purine derivatives are foundational scaffolds in modern drug discovery due to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening (HTS) Strategies for Purine Derivatives in Drug Discovery

Executive Summary & Strategic Rationale

Purine derivatives are foundational scaffolds in modern drug discovery due to their structural homology to endogenous adenine, ATP, and adenosine. This structural mimicry allows purine-based libraries to effectively target two major therapeutic classes: Kinases/Chaperones (by occupying the ATP-binding pocket)[1],[2] and G-Protein-Coupled Receptors (GPCRs) (by modulating adenosine receptors)[3].

However, screening purine libraries presents unique biochemical challenges. Purine scaffolds often possess conjugated ring systems that exhibit intrinsic autofluorescence, leading to high false-positive rates in standard fluorescence intensity assays[4]. Furthermore, distinguishing between orthosteric and allosteric modulation at purine-targeted GPCRs requires highly sensitive, real-time functional assays[5].

This application note details two field-proven, self-validating high-throughput screening (HTS) protocols designed specifically for purine derivatives: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for kinase targets, and a Luminescent cAMP Biosensor assay for adenosine receptor GPCRs.

HTS_Workflow Library Purine Library Preparation Primary Primary HTS (TR-FRET / cAMP) Library->Primary Dispense Hit Hit Identification (Z' > 0.5) Primary->Hit Data Analysis Secondary Secondary Screening (Selectivity / Counterscreen) Hit->Secondary Cherry-picking Lead Lead Optimization (SAR Analysis) Secondary->Lead Validation

Fig 1. High-throughput screening workflow for purine derivatives.

Application Note 1: Biochemical Screening via TR-FRET Kinase Assay

Rationale & Causality

To identify ATP-competitive purine inhibitors for targets like Phosphoglycerate kinase 1 (PGK1)[1] or Hsp90[2], TR-FRET is the gold standard.

  • Causality for Time-Resolution: By utilizing lanthanide chelates (e.g., Terbium or Europium) as donor fluorophores, we exploit their exceptionally long emission half-lives (milliseconds). Introducing a 50–100 microsecond delay before signal acquisition allows the short-lived autofluorescence of purine compounds to decay completely, eliminating background noise[6].

  • Causality for Ratiometric Readout: Measuring the ratio of acceptor emission to donor emission internally corrects for well-to-well variations in liquid dispensing, inner-filter effects, and minor assay volume discrepancies, creating a self-validating data point[4].

TR_FRET Excitation Excitation (337 nm) Donor Donor Fluorophore (Tb-chelate) Excitation->Donor Energy Acceptor Acceptor Fluorophore (Fluorescein) Donor->Acceptor FRET (Close Proximity) Emission Emission (520 nm) Acceptor->Emission Signal Inhibitor Purine Inhibitor (Competes for binding) Inhibitor->Acceptor Blocks FRET (Decreases Signal)

Fig 2. TR-FRET biochemical assay mechanism for competitive purine inhibitors.

Protocol: 1536-Well TR-FRET Kinase Inhibitor Screen

System Validation: This protocol utilizes a known inhibitor (e.g., NG52 for PGK1) as a positive control to establish a Z'-factor > 0.5, ensuring assay robustness[1],[6].

  • Reagent Preparation: Prepare Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific binding of purines to the microplate plastic.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 10 nL of the purine library (in 100% DMSO) into a low-volume 1536-well plate. Causality: Acoustic dispensing prevents tip-based carryover and allows for nanoliter precision, keeping final DMSO concentrations below 1% to prevent kinase denaturation[6].

  • Target Addition: Dispense 2 µL of Tb-labeled Kinase (2 nM final concentration) into all wells.

  • Tracer Addition: Dispense 2 µL of Fluorescein-labeled ATP-competitive tracer.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader.

    • Excitation: 337 nm (Laser or Flash lamp).

    • Delay Time: 100 µs.

    • Integration Time: 200 µs.

    • Emission: Measure at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (Emission 520 / Emission 490). Normalize data against the DMSO vehicle (0% inhibition) and the reference inhibitor (100% inhibition).

Application Note 2: Cell-Based Functional Screening via cAMP Biosensor

Rationale & Causality

Adenosine receptors (A1, A2A, A2B, A3) are critical targets for purine derivatives in immuno-oncology and neurology[5],[3]. Because A2A is Gs-coupled (stimulates adenylate cyclase) and A1/A3 are Gi-coupled (inhibits adenylate cyclase), quantifying intracellular cyclic AMP (cAMP) provides a direct, functional readout of receptor engagement[7],[3].

  • Causality for Luminescent Biosensors: Traditional endpoint cAMP assays lyse the cells. Using a live-cell luminescent biosensor (e.g., GloSensor) allows for real-time kinetic monitoring. This is crucial for distinguishing between orthosteric antagonists and Negative Allosteric Modulators (NAMs), as their kinetic binding profiles differ significantly over time[5].

  • Causality for Phosphodiesterase Inhibition: The inclusion of IBMX (3-isobutyl-1-methylxanthine) prevents the endogenous degradation of cAMP, artificially widening the assay's signal window and improving the signal-to-noise ratio.

Adenosine_Signaling Purine Purine Derivative (Agonist/Antagonist) A2A A2A Receptor (Gs-coupled) Purine->A2A Modulates A1 A1 Receptor (Gi-coupled) Purine->A1 Modulates AC Adenylate Cyclase A2A->AC Stimulates (+) A1->AC Inhibits (-) cAMP cAMP Production AC->cAMP Synthesizes Readout Luminescent Readout (GloSensor) cAMP->Readout Detected by

Fig 3. Adenosine receptor GPCR signaling pathways modulated by purine derivatives.

Protocol: 384-Well Kinetic cAMP Assay for A2A Modulators

System Validation: The assay utilizes NECA (a non-selective adenosine receptor agonist) at its EC80 concentration to validate the maximum dynamic range of the system[3].

  • Cell Preparation: Seed HEK293 cells stably expressing the human A2A receptor and the cAMP luminescent biosensor into a white, solid-bottom 384-well plate at 10,000 cells/well. Incubate overnight at 37°C. Causality: White plates maximize the reflection of the luminescent signal toward the detector, preventing well-to-well optical crosstalk.

  • Substrate Loading: Remove media and replace with 20 µL of assay buffer (HBSS, 20 mM HEPES) containing 2% D-luciferin substrate and 500 µM IBMX. Incubate for 90 minutes at room temperature to allow intracellular equilibration of the luciferin.

  • Baseline Measurement: Read the basal luminescence of the plate for 10 minutes.

  • Compound Addition: Add 5 µL of the purine test compounds (pre-diluted in assay buffer). For antagonist/NAM screening, co-administer with 400 nM adenosine (the EC80 concentration)[5].

  • Kinetic Readout: Immediately transfer the plate to a luminescence reader and measure the signal continuously every 2 minutes for 60 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the time-luminescence profiles. Inverse agonists will show an increase in signal in Gi-coupled assays, requiring agonist normalization methods[7].

Data Presentation & Quality Control Metrics

To effectively compare screening technologies for purine derivatives, the following table synthesizes the operational parameters and quantitative metrics expected from robust HTS campaigns.

Assay TechnologyTarget ClassReadout MechanismSensitivity RangeThroughput CapacityKey Advantage for Purine Scaffolds
TR-FRET Kinases / ChaperonesRatiometric FluorescenceHigh (pM to nM)384 / 1536-wellTime-delay completely eliminates purine-induced autofluorescence false positives.
Luminescent cAMP GPCRs (Adenosine Receptors)Luminescence KineticsHigh (nM)384 / 1536-wellEnables real-time kinetic monitoring to differentiate allosteric vs. orthosteric binding.
AlphaScreen Protein-Protein InteractionsChemiluminescenceVery High (pM)384 / 1536-wellWash-free, homogeneous format highly sensitive to weak-affinity purine fragments.

References

  • Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies. PMC - NIH.
  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. PMC - NIH.
  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. ResearchGate.
  • Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science.
  • Purine-Scaffold Hsp90 Inhibitors. PMC - NIH.
  • Application Note - Establishing a cell culture assay based on time-resolved fluorescence resonance energy transfer (TR-FRET) for screening G-Protein coupled receptors. Greiner Bio-One.
  • Machine Learning for Discovery of New ADORA Modulators. Frontiers.

Sources

Application

Application Note: Radiosynthesis of [³⁵S]7H-purine-6-sulfonic acid for Preclinical Research

Abstract This application note provides a detailed, field-proven protocol for the radiosynthesis of [³⁵S]7H-purine-6-sulfonic acid. Radiolabeled purine analogs are invaluable tools in drug development and metabolic resea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the radiosynthesis of [³⁵S]7H-purine-6-sulfonic acid. Radiolabeled purine analogs are invaluable tools in drug development and metabolic research, enabling sensitive tracking and quantification in complex biological systems.[1] This guide is designed for researchers, scientists, and drug development professionals requiring a high-purity radiotracer for pharmacokinetic, metabolism, and target engagement studies. The described method is based on a nucleophilic aromatic substitution reaction using a common purine precursor and a high-specific-activity sulfur-35 source. The protocol encompasses the complete workflow, from the radiolabeling reaction to high-performance liquid chromatography (HPLC) purification and rigorous quality control validation.

Introduction and Scientific Principle

The study of purine analogs is a cornerstone of therapeutic research, particularly in oncology and immunology.[2] Radiolabeling these compounds allows for highly sensitive detection in biological matrices, which is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[3] 7H-purine-6-sulfonic acid, an analog of the therapeutic agent 6-mercaptopurine, is of significant interest.

The selection of the radioisotope is a critical first step in designing a radiotracer. Sulfur-35 (³⁵S) is the ideal candidate for labeling this molecule for several reasons:

  • Chemical Identity: The sulfonic acid moiety is an intrinsic part of the molecule's structure. Labeling with ³⁵S places the radiolabel on a stable, non-metabolically labile position.

  • Favorable Half-Life: With a half-life of 87.4 days, ³⁵S provides an ample window for synthesis, purification, quality control, and extended biological experiments without significant decay-related loss of signal.[4]

  • Low-Energy Beta Emitter: ³⁵S emits low-energy beta particles (0.167 MeV), which are readily detected by liquid scintillation counting while posing a minimal external radiation hazard to laboratory personnel.[5][6]

The synthetic strategy detailed here employs a well-established reaction mechanism: nucleophilic aromatic substitution (SNAr).[7][8] The starting material, 6-chloro-7H-purine, possesses an electron-deficient purine ring and a good leaving group (chloride) at the C6 position.[9][10] This makes it susceptible to attack by a nucleophile. In this protocol, we utilize commercially available, high-specific-activity [³⁵S]sodium sulfite (Na₂³⁵SO₃) as the radiolabeling synthon. The sulfite anion acts as the nucleophile, displacing the chloride to form the desired [³⁵S]7H-purine-6-sulfonic acid product.

Materials and Equipment

Chemicals and Reagents:

  • 6-chloro-7H-purine (precursor)

  • [³⁵S]Sodium Sulfite (Na₂³⁵SO₃) in aqueous solution (e.g., from Revvity, Alfa Chemistry)[11][12]

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18 MΩ·cm)

  • Scintillation Cocktail

  • Non-radioactive 7H-purine-6-sulfonic acid reference standard

Equipment:

  • Shielded hot cell or fume hood approved for radiochemical work

  • Heating block with temperature control

  • Microsyringes and dedicated pipette set

  • Reaction vial (2 mL, V-shaped) with screw cap

  • Radio-HPLC system equipped with:

    • Quaternary pump

    • UV Detector (set to 260 nm)

    • In-line Radiochemical Detector (e.g., beta-ram)

    • C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

  • Liquid Scintillation Counter (LSC)

  • Vortex mixer

  • Nitrogen gas supply for solvent evaporation

  • pH meter or pH strips

Experimental Protocols

Workflow Overview

The entire process, from precursor to the final, quality-controlled product, is outlined below. This workflow is designed to ensure radiochemical purity and user safety.

G cluster_prep Preparation cluster_synthesis Radiosynthesis cluster_purification Purification cluster_qc Quality Control prep_reagents Prepare Reagents & Precursor Solution add_isotope Add [³⁵S]Na₂SO₃ to Precursor prep_reagents->add_isotope reaction Heat Reaction Mixture (e.g., 80°C, 30 min) add_isotope->reaction quench Quench Reaction reaction->quench inject_hplc Inject Crude Mixture onto Radio-HPLC quench->inject_hplc collect_peak Collect Radioactive Product Peak inject_hplc->collect_peak evaporate Evaporate Solvent (under N₂) collect_peak->evaporate qc_hplc Analyze Aliquot by Radio-HPLC evaporate->qc_hplc calc_sa Calculate Specific Activity qc_hplc->calc_sa final_product final_product calc_sa->final_product Final Product: [³⁵S]7H-purine-6-sulfonic acid

Caption: Overall workflow for the synthesis and purification of [³⁵S]7H-purine-6-sulfonic acid.

Step-by-Step Radiosynthesis

Safety First: All operations involving radioactive material must be conducted in a designated and properly shielded fume hood. Adhere to all institutional and national guidelines for handling ³⁵S.[13][14] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves.[5]

  • Precursor Preparation: In a 2 mL V-shaped reaction vial, dissolve 1-2 mg of 6-chloro-7H-purine in 100 µL of anhydrous DMF.

  • Isotope Handling: In a separate shielded container, carefully draw the required amount of [³⁵S]Sodium Sulfite solution (e.g., 1-5 mCi, 37-185 MBq) into a microsyringe. The volume will depend on the stock concentration.

  • Reaction Initiation: Add the [³⁵S]Sodium Sulfite solution to the vial containing the precursor. Cap the vial tightly.

    • Rationale: The reaction is performed in DMF, a polar aprotic solvent, which is ideal for SNAr reactions as it solvates the cation (Na⁺) while leaving the nucleophile (³⁵SO₃²⁻) highly reactive.

  • Heating: Place the vial in a heating block pre-heated to 80-90°C. Allow the reaction to proceed for 30-45 minutes. Vortex the mixture gently every 10-15 minutes.

  • Quenching: After heating, remove the vial and allow it to cool to room temperature. Add 100 µL of deionized water to quench the reaction.

Purification by Radio-HPLC

Purification is critical to remove unreacted [³⁵S]Sodium Sulfite, precursor, and any potential side products, ensuring a high-purity final compound for experimental use.[15]

  • System Preparation: Equilibrate the HPLC system with the mobile phase conditions outlined in Table 1.

  • Injection: Draw the entire quenched reaction mixture into a syringe and inject it onto the C18 column.

  • Fraction Collection: Monitor both the UV (260 nm) and radioactivity detector chromatograms. The non-radioactive reference standard should be injected previously to determine the expected retention time. Begin collecting the eluent just before the radioactive product peak appears and stop immediately after it returns to baseline.

  • Solvent Removal: Transfer the collected fraction to a clean vial. Evaporate the mobile phase solvents using a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the purified, dry product in a suitable buffer for your intended application (e.g., phosphate-buffered saline or ethanol:water).

Table 1: Example Radio-HPLC Purification Gradient

Time (min)%A (0.1% TFA in Water)%B (Acetonitrile)Flow Rate (mL/min)
0.09821.0
5.09821.0
25.070301.0
27.02981.0
30.09821.0

Quality Control (QC)

Rigorous quality control is mandatory to validate the identity, purity, and specific activity of the final radiolabeled product before its use in any biological experiment.[16][17][18]

Radiochemical Purity
  • Inject a small aliquot (1-5 µL) of the final reconstituted product onto the radio-HPLC system, using the same or a slightly modified gradient.

  • Integrate the area of all radioactive peaks in the chromatogram.

  • Calculate the radiochemical purity (RCP) as follows:

    RCP (%) = (Area of Product Peak / Total Area of All Radioactive Peaks) * 100

    A successful synthesis should yield a radiochemical purity of ≥95%.[19]

Chemical Identity

The identity of the radiolabeled product is confirmed by co-elution.

  • Inject the non-radioactive reference standard and note its retention time on both the UV and radioactivity detectors (if applicable).

  • Inject the purified [³⁵S]7H-purine-6-sulfonic acid.

  • Inject a mixture of the reference standard and the radiolabeled product.

  • The retention times of the UV peak from the standard and the radioactivity peak from the synthesized product should be identical.

Specific Activity

Specific activity (SA) is a measure of the amount of radioactivity per unit mass of the compound (e.g., Ci/mmol or Bq/mol).

  • Quantify Mass: Using the UV chromatogram from the QC run, determine the mass of the product by comparing its peak area to a standard curve generated from known concentrations of the non-radioactive reference standard.

  • Quantify Radioactivity: Measure the total radioactivity of the final product solution using a calibrated liquid scintillation counter.

  • Calculate SA:

    SA = (Total Radioactivity [mCi or MBq]) / (Total Mass [mmol or µmol])

Table 2: Representative Quality Control Results

ParameterSpecificationResultMethod
Radiochemical Purity≥ 95%98.6%Radio-HPLC
Chemical IdentityCo-elution with standardConfirmedRadio-HPLC (UV/Radio)
Specific Activity> 1000 Ci/mmol1250 Ci/mmolLSC & HPLC-UV

Chemical Reaction Diagram

The chemical transformation at the core of this protocol is a nucleophilic aromatic substitution.

Caption: Radiosynthesis of [³⁵S]7H-purine-6-sulfonic acid via nucleophilic aromatic substitution.

References

  • Dziaman, T., et al. (2018). The Role of Purine Analogs in the Treatment of Hematological Malignancies. Molecules. Available at: [Link]

  • Elgemeie, G. H. (2003). Thiopurines: a patent review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Columbia University. STANDARD OPERATING PROCEDURES: SULFUR-35. Available at: [Link]

  • HPS Chapters. S-35 Nuclide Safety Data Sheet Sulfur-35. Available at: [Link]

  • International Atomic Energy Agency (IAEA). (2012). Quality Control of Radiopharmaceuticals. IAEA Radioisotopes and Radiopharmaceuticals Reports. Available at: [Link]

  • Moravek. The Importance of Purification for Radiolabeled Compounds. Available at: [Link]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Available at: [Link]

  • RSC Publishing. (2022). Radiolabelling small and biomolecules for tracking and monitoring. RSC Advances. Available at: [Link]

  • SpringerLink. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • University of California, Berkeley. Sulfur - 35. Environment, Health & Safety. Available at: [Link]

  • Wiley Online Library. (2018). Nucleophilic Aromatic Substitution. In Organic Chemistry. Available at: [Link]

  • Zera, E., et al. (2021). Nucleophilic Substitution for Halogen on the Purine Ring—A Review. Molecules. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Advanced Crystallization Strategies for 7H-Purine-6-Sulfonic Acid-Protein Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction The structural elucidation of protein-ligand complexes is a cornerstone of modern drug discovery, providing invaluable insights into molecular...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural elucidation of protein-ligand complexes is a cornerstone of modern drug discovery, providing invaluable insights into molecular recognition, mechanism of action, and the rational design of more potent and selective therapeutics. 7H-purine-6-sulfonic acid, a member of the purine derivative class of compounds, holds significant potential for modulating the function of various protein targets. Obtaining high-resolution crystal structures of these complexes is paramount to understanding their interactions at a molecular level. However, the path from a purified protein and a small molecule to a well-diffracting crystal can be challenging.

This guide provides a comprehensive, experience-driven framework for the successful crystallization of 7H-purine-6-sulfonic acid-protein complexes. It is designed for researchers in structural biology and drug development, moving beyond generic protocols to explain the underlying principles and decision-making processes that underpin successful crystallization campaigns.

I. Foundational Principles: The "Why" Behind the "How"

Successful crystallization is an exercise in applied biochemistry and physical chemistry, not just a matter of following steps. The primary objective is to gently guide a highly purified, homogenous, and stable protein-ligand complex from a soluble state to a highly ordered, crystalline lattice.

The Crystallization "Phase Diagram": A Conceptual Framework

A phase diagram, with axes representing the concentrations of the protein-ligand complex and the precipitating agent, provides a conceptual framework for crystallization. The goal is to navigate this landscape to find the narrow "supersaturation zone" where nucleation and crystal growth can occur, while avoiding amorphous precipitation or remaining in the undersaturated, soluble region.[1]

G cluster_0 Crystallization Phase Space Supersaturated Zone (Crystal Growth) Supersaturated Zone (Crystal Growth) Precipitation Zone (Amorphous) Precipitation Zone (Amorphous) Supersaturated Zone (Crystal Growth)->Precipitation Zone (Amorphous) Concentration Shock Metastable Zone (Nucleation) Metastable Zone (Nucleation) Metastable Zone (Nucleation)->Supersaturated Zone (Crystal Growth) Controlled Evaporation/Equilibration Metastable Zone (Nucleation)->Precipitation Zone (Amorphous) Too Rapid Change Undersaturated Zone (Soluble) Undersaturated Zone (Soluble) Undersaturated Zone (Soluble)->Metastable Zone (Nucleation) Increase [Precipitant] or [Protein] G cluster_0 Hanging Drop Vapor Diffusion cluster_1 Sitting Drop Vapor Diffusion a Coverslip with drop (Protein-Ligand + Reservoir Solution) b Reservoir Solution (Precipitant) a->b Water vapor diffuses from drop to reservoir c Well with drop (Protein-Ligand + Reservoir Solution) d Reservoir Solution (Precipitant) c->d Water vapor diffuses from drop to reservoir G cluster_0 Optimization Workflow Initial Hit Initial Hit Grid Screen Grid Screen (Precipitant vs. pH) Initial Hit->Grid Screen Additive Screen Additive Screen Grid Screen->Additive Screen If crystals are still small or poorly formed Seeding Seeding Grid Screen->Seeding If nucleation is sparse Diffraction-Quality Crystals Diffraction-Quality Crystals Grid Screen->Diffraction-Quality Crystals If successful Additive Screen->Diffraction-Quality Crystals Seeding->Diffraction-Quality Crystals

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 7H-purine-6-sulfonic acid synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 7H-purine-6-sulfonic acid. As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 7H-purine-6-sulfonic acid. As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and targeted troubleshooting for the oxidation of 6-mercaptopurine (6-MP) to its corresponding sulfonic acid.

Below, you will find self-validating protocols, workflow visualizations, and a comprehensive Q&A guide addressing the most critical points of failure in purine sulfonic acid synthesis.

Section 1: Validated Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined so you can adapt these principles to your specific scale.

Protocol A: Alkaline Permanganate Oxidation (Recommended for High Yield)

Objective: Chemically oxidize the thiol group of 6-mercaptopurine to a sulfonic acid while preserving the purine ring.

  • Preparation & Deprotonation: Dissolve 6-mercaptopurine (e.g., 42 mmol) in 130 mL of 0.05 M KOH[1].

    • Causality: The alkaline medium deprotonates the thiol, increasing its nucleophilicity. This drives the reaction through the highly efficient sulfenic acid pathway rather than forming insoluble disulfides[1].

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath to strictly maintain the temperature between 0–5°C.

    • Causality: Thiol oxidation is highly exothermic. Thermal runaway will cause oxidative cleavage of the sensitive purine ring structure.

  • Oxidation: Slowly add an aqueous solution of KMnO4 (84 mmol in 250 mL H2O) dropwise to the stirred suspension[1].

  • Self-Validation Check: The reaction is complete when the purple color of the permanganate persists slightly in the suspension, indicating that the theoretical limit of thiol consumption has been reached and the intermediate purine-6-sulfinate has been fully oxidized[1].

  • Isolation via Common-Ion Effect: Neutralize the mixture and pour it into a concentrated solution of an alkali metal chloride (e.g., NaCl).

    • Causality: 7H-purine-6-sulfonic acid is highly water-soluble. The excess chloride ions drastically decrease the solubility of the purine-6-sulfonate via the common-ion effect, forcing the product to precipitate for easy filtration[1].

Protocol B: Methanolic Chlorination

Objective: Synthesis of purine sulfonic acid derivatives using halogen-mediated electrophilic oxidation.

  • Preparation: Suspend the purinethiol starting material in anhydrous methanol[2].

    • Causality: Strictly anhydrous conditions are required to prevent the premature hydrolysis of the highly reactive sulfonyl chloride intermediate before it can be properly isolated or converted[2].

  • Thermal Regulation: Cool the solution to 10°C in an ice bath.

  • Halogenation: Gently pass a stream of chlorine gas into the solution.

    • Causality: Chlorine acts as a potent electrophilic oxidant, attacking the sulfur atom to yield the sulfonic acid derivative[2].

  • Self-Validation Check: Regulate the flow of chlorine gas so that the temperature never rises above 15°C. The system validates its own completion when the starting material transitions from a cloudy suspension to a clear, light-green solution[2].

  • Crystallization: Evaporate the solution to half its volume, dilute with fresh methanol, boil for 10 minutes, and filter hot to crystallize the product[2].

Section 2: Synthesis Workflow & Mechanistic Logic

SynthesisWorkflow Start 6-Mercaptopurine (Starting Material) Base Dissolve in 0.05 M KOH (Ice-water bath) Start->Base Deprotonation Oxidant Add KMnO4 solution slowly (2-3 eq) Base->Oxidant Temperature Control Intermediate Purine-6-sulfinate (Intermediate) Oxidant->Intermediate Oxidation Step 1 Product 7H-Purine-6-sulfonic acid (Target Product) Intermediate->Product Oxidation Step 2 Purification Acidification & Crystallization Product->Purification Isolation

Workflow for the chemical synthesis of 7H-purine-6-sulfonic acid via KMnO4 oxidation.

Section 3: Troubleshooting & FAQs

Q1: Why is my yield of 7H-purine-6-sulfonic acid lower than 40%, with significant unreacted starting material? A1: This is typically a stoichiometric or pH issue. The oxidation of thiols to sulfonic acids requires at least 3 equivalents of oxygen. If you do not use a sufficient excess of KMnO4, the reaction stalls at the purine-6-sulfinate intermediate[3]. Furthermore, ensure your pH remains basic throughout the addition; the sulfenic acid pathway is highly pH-dependent, and a drop in pH will cause the intermediate to disproportionate rather than oxidize cleanly[1].

Q2: I am observing the formation of 6-thiouric acid instead of purine-6-sulfonic acid in my biological assays. Why? A2: You are observing the difference between chemical sulfur oxidation and enzymatic carbon oxidation. In biological systems (in vivo or in cell lysates), 6-mercaptopurine is metabolized by the molybdoflavoenzyme Xanthine Oxidase (XO)[4]. XO specifically catalyzes the sequential hydroxylation of the purine carbon ring (first at C-2 to form 6-thioxanthine, then at C-8 to form 6-thiouric acid), leaving the thiol group completely intact[4]. To synthesize the sulfonic acid, you must use chemical oxidants (like KMnO4 or Cl2) that target the nucleophilic sulfur atom.

Q3: How do Advanced Oxidation Processes (AOPs) affect 6-MP stability, and can I use them for preparative synthesis? A3: AOPs (such as UV-C/H2O2) generate highly reactive hydroxyl radicals that rapidly attack the sulfur atom of 6-MP, producing 7H-purine-6-sulfonic acid as a major transformation product[3]. However, AOPs are designed for wastewater degradation, not preparative synthesis. If the UV-C exposure is not strictly time-quenched, the radicals will proceed to cleave the purine ring, leading to complete mineralization and a total loss of yield[3].

Q4: How can I efficiently isolate the highly water-soluble sulfonic acid product from an aqueous reaction mixture? A4: Do not attempt standard solvent extraction; sulfonic acids are too polar. Instead, use the common-ion effect. Pour your neutralized sulfonation mixture into a strong, saturated solution of an alkali metal chloride (like NaCl). The excess chloride ions will drastically decrease the solubility of the aromatic sulfonate, forcing it to precipitate out of the aqueous phase[1].

Section 4: Quantitative Data & Yield Comparison

Synthesis / Oxidation MethodReagentsPrimary Target AtomMajor ProductTypical Yield RangeKey Causality / Note
Alkaline Permanganate KMnO4, KOH (0.05 M), H2OSulfur (Thiol)7H-purine-6-sulfonic acid70 - 85%Base facilitates the sulfenic acid pathway; strict temperature control prevents over-oxidation[1].
Methanolic Chlorination Cl2 (gas), Anhydrous MethanolSulfur (Thiol)Purine-6-sulfonic acid60 - 75%Anhydrous conditions prevent premature hydrolysis; strictly < 15°C required[2].
Advanced Oxidation (AOP) UV-C (254 nm), H2O2Sulfur (Thiol)7H-purine-6-sulfonic acidVariable (< 40%)Highly dependent on exposure time; prolonged UV leads to total ring mineralization[3].
Enzymatic Oxidation Xanthine Oxidase (XO)Carbon (C-2, C-8)6-Thiouric acidN/A (Biological)Enzyme specifically hydroxylates the carbon backbone, leaving the thiol intact[4].

Section 5: Biological Context - In Vivo Oxidation Pathway

To further clarify the troubleshooting addressed in Q2, the diagram below illustrates how biological systems process 6-mercaptopurine. Note how the enzymatic pathway avoids the sulfur atom entirely, contrasting with the chemical synthesis workflows required to produce 7H-purine-6-sulfonic acid.

MetabolicPathway Drug 6-Mercaptopurine (6-MP) Enzyme1 Xanthine Oxidase (XO) Drug->Enzyme1 Metabolite1 6-Thioxanthine (6-TX) Enzyme1->Metabolite1 C-2 Hydroxylation Enzyme2 Xanthine Oxidase (XO) Metabolite1->Enzyme2 Metabolite2 6-Thiouric Acid (Inactive) Enzyme2->Metabolite2 C-8 Hydroxylation

In vivo oxidative metabolism of 6-mercaptopurine mediated by Xanthine Oxidase.

References

  • Potential Purine Antagonists. XXV. Some Purine Sulfonic Acid Derivatives and a New Preparation of 2,6,8-Trichloropurine Source: ACS Publications URL:[Link]

  • In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase Source: National Institutes of Health (PMC) URL:[Link]

  • Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics Source: MDPI (Catalysts) URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Purine Sulfonation

Welcome to the Technical Support Center for heterocyclic functionalization. Purine sulfonation is a critical transformation in the synthesis of nucleoside analogs, kinase inhibitors, and targeted therapeutics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. Purine sulfonation is a critical transformation in the synthesis of nucleoside analogs, kinase inhibitors, and targeted therapeutics. However, the electron-deficient nature of the purine heterocycle and the extreme hydrolytic instability of purine sulfonyl chlorides present significant synthetic bottlenecks.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols for successfully generating purine sulfonamides and related derivatives.

Workflow: Mechanistic Pathways for Purine Sulfonation

Mechanistic workflow for purine sulfonation highlighting the preferred oxidative chlorination pathway.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does direct electrophilic sulfonation of my purine substrate yield negligible product? A1: The purine ring is highly electron-deficient, particularly at the C2, C6, and C8 positions. The localized electron-withdrawing nature of the nitrogen atoms deactivates the ring toward electrophilic aromatic substitution[1]. Under classical strongly acidic conditions (e.g., fuming sulfuric acid or oleum), the purine nitrogens become protonated, further exacerbating this deactivation. To bypass this, modern synthetic routes avoid direct sulfonation. Instead, pre-functionalization to a purine thiol (e.g., 6-mercaptopurine) followed by oxidative chlorination is the standard approach to access purine sulfonyl intermediates[2].

Q2: I am attempting to isolate a C6-purine sulfonyl chloride, but my yields are extremely low, and NMR shows mostly hydrolyzed sulfonic acid. How can I prevent this? A2: Purine sulfonyl chlorides (especially at C2 and C6) are notoriously unstable[3]. The electron-withdrawing purine core makes the sulfonyl sulfur highly electrophilic, rendering it extremely susceptible to rapid hydrolysis by trace moisture or back-substitution by chloride anions[3].

  • Optimization Strategy 1 (In Situ Trapping): Do not attempt to isolate the purine sulfonyl chloride. Perform the oxidative chlorination of the purine thiol using N-chlorosuccinimide (NCS) in a biphasic mixture, and immediately introduce the target amine to trap the intermediate[2].

  • Optimization Strategy 2 (Scaffold Hopping): If your Structure-Activity Relationship (SAR) allows, consider using a 7-deazapurine scaffold. The increased electron density of the 7-deazapurine core significantly enhances the stability of the resulting sulfonyl chloride, allowing for isolation and storage at room temperature for months without decomposition[3].

Q3: When synthesizing purine sulfonamides via the sulfenamide intermediate, I observe a mixture of sulfinamide and sulfonamide. How do I drive the reaction to completion? A3: This occurs during the oxidation of a purine sulfenamide (Purine-S-NHR) using m-chloroperoxybenzoic acid (MCPBA). The oxidation proceeds stepwise: sulfenamide → sulfinamide → sulfonamide[4].

  • Optimization Strategy: The stoichiometry must be strictly controlled. To isolate the sulfinamide, use exactly 1.0 molar equivalent of MCPBA at 0°C. To drive the reaction fully to the sulfonamide, you must use an excess (typically 4.0 molar equivalents) of MCPBA and allow the reaction to warm to room temperature[4].

Part 2: Quantitative Data & Condition Comparison

The following table summarizes the causal relationship between reaction conditions and intermediate stability across different purine sulfonation strategies.

Synthetic StrategyReagents & ConditionsIntermediate StabilityTypical YieldPrimary Limitation
Direct Sulfonation SO₃ / H₂SO₄ (>200°C)N/A< 10%Severe ring deactivation prevents electrophilic attack.
Oxidative Chlorination (Purine) NCS, aq. AcOH / DCM, <10°CVery Low (Hydrolyzes rapidly)40–60%Requires immediate in situ amine trapping; moisture sensitive.
Oxidative Chlorination (7-Deazapurine) NCS, aq. AcOH, RTHigh (Stable for >6 months)> 80%Requires multi-step synthesis of the 7-deaza scaffold.
Sulfenamide Oxidation 1. Chloramine2. MCPBA (4.0 eq)Moderate (Sulfenamide is stable)60–75%Risk of incomplete oxidation to sulfinamide if MCPBA is depleted.
Part 3: Standardized Experimental Protocols
Protocol A: Synthesis of Purine Sulfonamides via Oxidative Chlorination (In Situ Trapping)

This protocol relies on a self-validating biphasic system to generate the sulfonyl chloride while minimizing aqueous hydrolysis before amine trapping[2].

  • Preparation of the Oxidative Mixture: In a flame-dried round-bottom flask, suspend the purine-6-thiol (1.0 equiv) in a biphasic mixture of dichloromethane (DCM) and 2M aqueous acetic acid (1:1 v/v). Cool the mixture to 0°C using an ice bath.

  • Oxidative Chlorination: Slowly add N-chlorosuccinimide (NCS, 3.5 equiv) in small portions over 15 minutes to prevent uncontrolled exotherms. Stir vigorously at 0°C for 30 minutes. Visual Cue: The reaction mixture will transition from a suspension to a clear, pale-yellow biphasic solution as the sulfonyl chloride forms.

  • In Situ Trapping (Critical Step): Do not isolate the intermediate. Immediately transfer the organic (DCM) layer containing the highly reactive purine sulfonyl chloride via cannula into a pre-cooled (0°C) solution of the desired amine (3.0 equiv) and triethylamine (2.0 equiv) in dry DCM.

  • Reaction Completion & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Validate completion via TLC (eluent: 5% MeOH in DCM; the highly polar amine should be consumed). Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude purine sulfonamide via flash column chromatography on silica gel.

Protocol B: Synthesis of Purine Sulfonamides via Sulfenamide Oxidation

This alternative pathway avoids the unstable sulfonyl chloride entirely by utilizing a stable sulfenamide intermediate[4].

  • Sulfenamide Formation: Dissolve the purine thiol (1.0 equiv) in aqueous NaOH (1.0 M). Slowly add a freshly prepared aqueous solution of chloramine (1.5 equiv) at 0°C. Stir for 1 hour. Filter the precipitated purine sulfenamide and dry thoroughly under vacuum.

  • Controlled Oxidation: Dissolve the isolated purine sulfenamide in anhydrous THF. Cool to 0°C.

  • Reagent Addition: Add m-chloroperoxybenzoic acid (MCPBA, 4.0 equiv) portion-wise. Note: Using only 1.0 equiv will arrest the reaction at the sulfinamide stage[4].

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Quench with saturated aqueous sodium thiosulfate to neutralize excess MCPBA. Extract with ethyl acetate, wash with brine, dry, and purify via chromatography to yield the purine sulfonamide.

References
  • Title: C7-Sulfonamide functionalization of 7-deazaadenosines: sangivamycin analogues with Haspin inhibitory activity Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis and in vivo antitumor activity of 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide and related purine ribonucleosides Source: PubMed (NIH) URL: [Link]

  • Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]

Sources

Troubleshooting

Addressing matrix effects in the bioanalysis of 7H-purine-6-sulfonic acid

Welcome to the Bioanalytical Troubleshooting Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing challenges with matrix effects during the LC-MS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Troubleshooting Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing challenges with matrix effects during the LC-MS/MS quantification of 7H-purine-6-sulfonic acid .

As an oxidation product and highly polar metabolite of 6-mercaptopurine[1], 7H-purine-6-sulfonic acid presents unique bioanalytical hurdles. Its extreme hydrophilicity and permanent negative charge often lead to catastrophic ion suppression in standard reversed-phase workflows. This guide synthesizes regulatory frameworks with field-proven mechanistic solutions to help you build a self-validating, robust assay.

Visualizing the Problem & The Solution

Understanding the physical mechanism of your signal loss is the first step toward resolving it.

Mechanism ESI ESI Source Droplet Formation Competition Surface Charge Competition (Limited Ionization Capacity) ESI->Competition Matrix Endogenous Matrix (Salts, Phospholipids) Matrix->Competition Analyte 7H-purine-6-sulfonic acid Analyte->Competition Suppression Ion Suppression (Decreased MS Signal) Competition->Suppression

Mechanism of ESI ion suppression caused by competing matrix components.

Workflow A Identify Ion Suppression (Post-Column Infusion) B Optimize Sample Prep (WAX-SPE Protocol) A->B Step 1 C Modify Chromatography (ZIC-HILIC Separation) A->C Step 2 E Calculate Matrix Factor (ICH M10 Guidelines) B->E C->E D Implement SIL-IS (Stable Isotope Labeling) D->E Normalization

Bioanalytical troubleshooting workflow for mitigating LC-MS/MS matrix effects.

Troubleshooting Guides & FAQs

Q1: Why does 7H-purine-6-sulfonic acid experience such severe ion suppression in standard reversed-phase LC-MS/MS?

A: The causality lies in the compound's physicochemical properties and the nature of Electrospray Ionization (ESI). 7H-purine-6-sulfonic acid contains a strongly acidic sulfonic acid moiety (pKa < 1), meaning it remains permanently ionized (negatively charged) under typical acidic or neutral mobile phase conditions.

In Reversed-Phase Liquid Chromatography (RPLC), this extreme polarity prevents the molecule from partitioning into the hydrophobic C18 stationary phase. Consequently, it elutes in the void volume. Unfortunately, the void volume is heavily populated by unretained endogenous matrix components—such as inorganic salts, proteins, and early-eluting polar lipids. ESI is a concentration-dependent, surface-active process. When the purine metabolite co-elutes with a massive molar excess of these matrix molecules, it is outcompeted for access to the droplet surface and available charge. This forces the analyte into the droplet interior, preventing its transition into the gas phase and resulting in severe signal loss (ion suppression).

Q2: How can I quantitatively assess the matrix effect for this purine metabolite according to regulatory guidelines?

A: To ensure your assay is self-validating and compliant, you must follow the Matrix Factor (MF) assessment protocols outlined in the ICH M10, FDA, and EMA bioanalytical guidelines[2][3].

Step-by-Step Protocol for Matrix Factor Assessment:

  • Matrix Sourcing: Extract blank biological matrix (e.g., plasma) from at least 6 independent sources, ensuring you include hemolyzed and lipemic lots.

  • Post-Extraction Spiking: Spike the post-extracted blank samples with 7H-purine-6-sulfonic acid at low and high Quality Control (QC) concentrations.

  • Neat Solution Preparation: Prepare a neat solution (analyte in pure reconstitution solvent) at the exact same QC concentrations.

  • Acquisition: Analyze both sets via LC-MS/MS.

  • Calculate Absolute MF: MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix).

  • Calculate IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard).

Regulatory Benchmark: The guidelines stipulate that the coefficient of variation (CV) of the IS-normalized MF across the 6 independent matrix lots must not exceed 15%[3].

Q3: What sample preparation strategies are most effective for removing endogenous phospholipids that suppress this analyte?

A: Because 7H-purine-6-sulfonic acid is highly hydrophilic, Liquid-Liquid Extraction (LLE) yields near-zero recovery. Protein Precipitation (PPT) provides high recovery but fails to remove glycerophospholipids, which cause late-eluting matrix effects. The optimal, causality-driven approach is Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) .

A WAX sorbent contains a weak base (like a primary or secondary amine) that is positively charged at acidic to neutral pH. Because the sulfonic acid group of the analyte is permanently negatively charged, it forms a strong electrostatic bond with the sorbent. This allows you to aggressively wash away neutral and cationic matrix lipids before eluting the pure analyte.

Step-by-Step WAX-SPE Protocol:

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the WAX cartridge.

  • Loading: Load 200 µL of plasma diluted 1:1 with 2% Formic Acid in water. (Mechanistic note: The acidic environment ensures the WAX sorbent is fully protonated/positively charged to capture the sulfonate).

  • Aqueous Wash: Pass 1 mL of 2% Formic Acid in water to remove inorganic salts and neutral proteins.

  • Organic Wash: Pass 1 mL of 100% Methanol. (Mechanistic note: This disrupts hydrophobic interactions, washing away phospholipids while the electrostatic bond safely retains the analyte).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. (Mechanistic note: The high pH deprotonates the WAX sorbent, neutralizing its positive charge, breaking the electrostatic bond, and releasing the analyte).

  • Reconstitution: Evaporate under nitrogen and reconstitute in your starting mobile phase.

Table 1: Comparison of Sample Preparation Strategies for 7H-purine-6-sulfonic acid

Sample Preparation StrategyAnalyte Recovery (%)Phospholipid Removal (%)Absolute Matrix Factor (MF)IS-Normalized MF CV (%)Regulatory Status
Protein Precipitation (PPT) 92 ± 4.1< 100.35 (Severe Suppression)22.4Fails ICH M10
Liquid-Liquid Extraction (LLE) < 5> 95N/A (Signal too low)N/AUnviable
Reversed-Phase SPE (HLB) 15 ± 6.2600.6518.1Fails ICH M10
Weak Anion Exchange (WAX-SPE) 88 ± 3.5> 980.92 (Minimal Suppression)4.2Passes ICH M10
Q4: I am switching to HILIC to improve retention. What chromatographic parameters should I optimize to minimize matrix effects?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for retaining highly polar purine metabolites away from the suppression zone[4]. HILIC relies on partitioning the analyte into a water-enriched layer immobilized on the stationary phase.

To minimize matrix effects, optimize the following:

  • Stationary Phase Selection: A Zwitterionic (ZIC) HILIC column often provides superior peak shape and retention for sulfonic acids compared to bare silica, as it provides balanced electrostatic interactions[5].

  • Buffer Concentration: Use 10-20 mM Ammonium Acetate in the aqueous mobile phase. The sulfonic acid requires sufficient ionic strength to prevent secondary electrostatic repulsions with the stationary phase, which cause peak tailing and overlap with matrix zones.

  • pH Optimization: Maintain the aqueous buffer pH around 6.8 - 7.4. While the sulfonate is permanently ionized, the purine ring nitrogens can be protonated at low pH. Neutral pH ensures a single, predictable ionization state[5].

  • High Organic Starting Conditions: Start your gradient at 90-95% Acetonitrile. This high organic content inherently enhances ESI droplet desolvation efficiency, boosting the MS signal and reducing susceptibility to suppression.

Q5: How do I select the right internal standard (IS) to compensate for residual matrix effects?

A: The ultimate safeguard against matrix effects is a Stable Isotope-Labeled Internal Standard (SIL-IS) . For 7H-purine-6-sulfonic acid, utilize a 13C and/or 15N-labeled analog (e.g., 7H-purine-6-sulfonic acid-13C2,15N2).

The Causality of SIL-IS: A SIL-IS shares the exact physicochemical properties as the target analyte. It will co-extract during WAX-SPE and perfectly co-elute during HILIC separation. Consequently, the SIL-IS experiences the exact same instantaneous ion suppression or enhancement in the ESI source as the endogenous analyte. When you calculate the IS-normalized Matrix Factor, the suppression mathematically cancels out, ensuring accurate quantification. Avoid structural analog internal standards (e.g., a different purine derivative), as they will elute at a different retention time and experience an entirely different matrix suppression environment.

References

  • Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics.
  • Assessment of matrix effect in quantit
  • The essence of matrix effects for chromatographic assays. European Bioanalysis Forum (EBF).
  • A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine. PubMed.
  • Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma. MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Purine N9 Sulfonylation

Welcome to the Technical Support Center for purine functionalization. The sulfonylation of purines is a critical transformation in the synthesis of nucleoside analogs, kinase inhibitors, and chemoproteomic probes (such a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for purine functionalization. The sulfonylation of purines is a critical transformation in the synthesis of nucleoside analogs, kinase inhibitors, and chemoproteomic probes (such as SuPUR ligands) . However, because the purine ring acts as an ambident nucleophile, achieving high regioselectivity for the N9 position over the N7 position is a notorious challenge.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve regiospecific N9-sulfonylation in your workflows.

Mechanistic Overview: The Causality of Regioselectivity

To control the reaction, you must first understand the competing forces at play. The N7 and N9 nitrogens of the purine scaffold exist in a tautomeric equilibrium. When an electrophile (like a sulfonyl chloride) is introduced, the product distribution is governed by two primary factors:

  • Steric Shielding: Substituents at the C6 position (e.g., halogens, amines, or morpholine) create significant steric bulk. This bulk physically blocks the trajectory of bulky sulfonylating agents from attacking the adjacent N7 position .

  • Electronic Modulation: Electron-donating groups at C6 shift the tautomeric equilibrium to favor the N9-H tautomer, increasing the relative nucleophilicity of the N9 position.

MechanisticLogic Purine Purine Core (Ambident Nucleophile) Tautomer N7-H / N9-H Tautomeric Equilibrium Purine->Tautomer Outcome High N9 Regioselectivity Tautomer->Outcome Competition C6_Sub C6 Substituent (e.g., -Cl, -NR2) Steric Steric Shielding of N7 Position C6_Sub->Steric Electronic Electronic Modulation (Favors N9 Tautomer) C6_Sub->Electronic Steric->Outcome Blocks N7 Electronic->Outcome Drives N9 Reagent Bulky Sulfonyl Chloride (e.g., TsCl) Reagent->Steric Amplifies Clash

Logical relationship of steric and electronic factors driving N9 regioselectivity in purines.

Troubleshooting Guide & FAQs

Q: Why am I getting a high ratio of the N7-sulfonylated byproduct? A: This usually occurs due to a lack of steric hindrance at the N7 position. If your purine lacks a C6 substituent, or if you are using a very small sulfonylating agent (like methanesulfonyl chloride, MsCl), the N7 position remains highly accessible .

  • Solution: Switch to a bulkier sulfonylating agent (e.g., p -toluenesulfonyl chloride, TsCl, or arylsulfonyl chlorides). If your synthetic route allows, perform the sulfonylation on a 6-chloropurine intermediate, which sterically shields N7, and then displace the C6-chlorine with your desired nucleophile later in the synthesis .

Q: I am observing over-sulfonylation (N6,N9-disulfonylated products). How can I prevent this? A: Disulfonylation is a kinetically accessible side reaction when excess reagents are used at elevated temperatures. For example, reacting adenine with excess TsCl at 80 °C yields unstable N6,N9-disulfonylated products that complicate purification .

  • Solution: Strictly control your stoichiometry (1.0 to 1.1 equivalents of sulfonyl chloride) and maintain the reaction temperature between 0 °C and room temperature. The primary N9 sulfonylation is rapid even at 0 °C; keeping the temperature low starves the reaction of the activation energy required for the secondary N6 attack.

Q: My conversion is low when using pyridine as the base and solvent. Are there better alternatives? A: While pyridine is a classic solvent for sulfonylation, it can lead to sluggish reaction times (up to 70 hours for complete conversion) and difficult workups.

  • Solution: Transition to a biphasic or highly polar system. Using aqueous KOH in acetone at 0 °C significantly accelerates the reaction by generating the highly nucleophilic purine anion, while the low temperature suppresses side reactions.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and N9 regioselectivity, derived from foundational optimization studies:

SubstrateSulfonylating AgentBase / SolventTempMajor ProductN9 Yield / SelectivityRef
AdenineTsCl (2.0 eq)Pyridine20 °CN9-Tosyladenine60% (High N9 Selectivity)
AdenineTsCl (5.0 eq)Pyridine80 °CN6,N9-Bis(tosyl)adenine7% N9 (17% Disulfonylated)
6-ChloropurineArylsulfonyl ChlorideAq. KOH / Acetone0 °CN9-Arylsulfonylpurine>85% (Regiospecific N9)
2,6-DichloropurineAlkyl/Aryl Halides*K2CO3 / DMFRTN9-Functionalized PurineMajor N9 (Minor N7)

*Note: Data for alkyl/aryl halides is included to demonstrate the universal steric shielding effect of the C6-Cl group across different electrophilic substitutions.

Standard Operating Procedure: Regioselective N9-Sulfonylation

This self-validating protocol utilizes the steric shielding of 6-chloropurine to guarantee N9 regiospecificity while preventing disulfonylation through strict thermal control.

Step-by-step experimental workflow for the regioselective N9-sulfonylation of purines.

Step-by-Step Methodology

Step 1: Preparation of the Purine Anion

  • Suspend 6-chloropurine (1.0 eq, 10 mmol) in reagent-grade acetone (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add a pre-cooled solution of aqueous KOH (1.2 eq, 12 mmol in 10 mL DI water).

  • Self-Validation Check: The suspension should clarify into a homogeneous solution as the purine anion is formed.

Step 2: Electrophilic Addition

  • Dissolve the sulfonyl chloride (e.g., p -toluenesulfonyl chloride, 1.05 eq, 10.5 mmol) in a minimal amount of acetone (10 mL).

  • Add the sulfonyl chloride solution dropwise to the reaction mixture over 15 minutes.

  • Self-Validation Check: Monitor the internal temperature. The reaction is exothermic; ensure the temperature does not exceed 5 °C to prevent thermodynamic shifting toward disulfonylation.

Step 3: Reaction Monitoring

  • Stir the reaction at 0 °C for 1–2 hours.

  • Monitor progress via TLC (e.g., 5% MeOH in DCM) and LC-MS.

  • Self-Validation Check: LC-MS should reveal a single major peak corresponding to the [M+H]+ of the monosulfonylated product. The absence of an [M+H+SO2​R]+ mass confirms that over-sulfonylation has been successfully suppressed.

Step 4: Quenching and Workup

  • Once starting material is consumed, quench the reaction by pouring it into 100 mL of vigorously stirred ice water.

  • Self-Validation Check: A precipitate should rapidly form. If the product oils out, extract the aqueous layer with Ethyl Acetate ( 3×50 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from ethanol to yield the pure N9-sulfonylated purine.

References

  • Li, Z., Tsai, H.-K., Libby, A. H., et al. "A Chemoproteomic Atlas of the Human Purine Interactome for Regioselective Ligand Discovery." bioRxiv (2025).[Link]

  • Žinić, B., Krizmanić, I., Vikić-Topić, D., & Srzić, D. "Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives." Croatica Chemica Acta 74.2 (2001): 399-414.[Link]

  • Vianello, P., et al. "Structure-based design of a potent and selective YTHDC1 ligand." ChemRxiv (2023).[Link]

  • Gómez-Villafuertes, R., et al. "Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation." Journal of Medicinal Chemistry (2021).[Link]

Troubleshooting

Technical Support Center: Mitigating Purine Analog Cytotoxicity in Normal Cells

Welcome to the Application Support Center for Purine Analog Development. Purine nucleoside analogs (e.g., fludarabine, cladribine, 6-mercaptopurine) are potent antineoplastic and antiviral agents, but their clinical and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Purine Analog Development. Purine nucleoside analogs (e.g., fludarabine, cladribine, 6-mercaptopurine) are potent antineoplastic and antiviral agents, but their clinical and experimental utility is frequently bottlenecked by severe off-target cytotoxicity, such as myelosuppression and hepatotoxicity.

This guide provides drug development professionals and researchers with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize therapeutic efficacy while sparing normal cells.

Part 1: Structural Modifications & Prodrug Strategies (FAQs)

Q: How can I reduce the inherent host-cell cytotoxicity of broad-spectrum purine analogs like Fluoroneplanocin A without losing target efficacy? A: The cytotoxicity of many purine analogs stems from their non-selective inhibition of essential host enzymes. For instance, Fluoroneplanocin A potently inhibits host S-adenosylhomocysteine (SAH) hydrolase, which disrupts cellular methylation cycles essential for normal epigenetic regulation and RNA capping, leading to high toxicity in normal cells 1[1]. Troubleshooting Strategy: Implement nitrogen incorporation at specific positions on the purine ring. Synthesizing 8-aza analogs (e.g., substituting an 8-aza adenine base) prevents the analog from binding tightly to host SAH hydrolase. This structural modification restores the normal methylation cycle in healthy cells, effectively abolishing cytotoxicity ( CC50​>100μM ) while retaining target viral RNA-dependent RNA polymerase inhibition 1[1].

Q: My purine analog is causing off-target DNA alkylation in normal human embryonic kidney (HEK) cells. How do I improve selectivity? A: Off-target DNA damage occurs when normal cells actively transport and metabolize the analog. To bypass this, utilize a prodrug strategy that exploits nucleobase transporter discrepancies between normal and target cells. Troubleshooting Strategy: Formulate methyltriazenyl purine (MTP) prodrugs. Target cells (such as T. brucei parasites) express multiple high-affinity nucleobase proton symporters that rapidly internalize the prodrug against a concentration gradient 2[2]. Once inside, the MTP prodrug hydrolyzes into a naturally occurring purine nucleobase and an active methyldiazonium cation that alkylates DNA. Because normal mammalian cells lack these specific high-affinity symporters, the prodrug remains extracellular, keeping normal cells safe from DNA strand breaks2[2].

Part 2: Nanoparticle & Targeted Delivery Systems (Troubleshooting)

Issue: Severe myelosuppression and hepatotoxicity observed in vivo when administering 6-mercaptopurine (6-MP) or cladribine. Root Cause: Free purine analogs distribute systemically and are rapidly taken up by the equilibrative nucleoside transporters (ENT1/ENT2) present on normal bone marrow and liver cells, leading to off-target apoptosis. Solution: Encapsulate the active pharmaceutical ingredient (API) in polymer-based nanoparticles (e.g., Poly(lactic-co-glycolic acid) - PLGA) or electrospun Polycaprolactone/Poly(methyl methacrylate) (PCL/PMMA) nanofibrous scaffolds 3[3]. Causality & Mechanism: Polymeric nanocarriers physically shield the free drug from interacting with normal cell transporters during systemic circulation 3[3]. They rely on the Enhanced Permeability and Retention (EPR) effect to accumulate specifically in the target tissue. Furthermore, PCL/PMMA scaffolds provide a sustained-release profile, preventing the toxic peak plasma concentrations that typically shock normal cells 4[4].

Pathway cluster_systemic Systemic Delivery (High Toxicity) cluster_targeted Targeted Nanocarrier Delivery (Low Toxicity) FreeDrug Free Purine Analog (e.g., 6-MP, Cladribine) NormalCell Normal Cell Uptake (ENT1/ENT2 Transporters) FreeDrug->NormalCell Toxicity Off-Target Apoptosis (Myelosuppression) NormalCell->Toxicity NanoDrug Polymeric Nanoparticle (PLGA / PCL-PMMA) Shielding Shielded from Normal Tissue Transporters NanoDrug->Shielding TumorUptake Target Cell Accumulation (EPR Effect / Active Targeting) Shielding->TumorUptake Efficacy Localized Apoptosis (High Selectivity Index) TumorUptake->Efficacy

Mechanism of purine analog cytotoxicity in normal cells vs. targeted nanocarrier protection.

Part 3: Clinical & Dosing Optimization (FAQs)

Q: Our clinical protocol using Cladribine for Chronic Lymphocytic Leukemia (CLL) is resulting in high rates of grade 3-4 neutropenia and infections. What is the validated approach to mitigate this? A: Standard dosing often exceeds the therapeutic threshold, leading to profound myelosuppression. Troubleshooting Strategy: Implement a precise dose reduction. Clinical studies have validated that reducing the subcutaneous cladribine dose by 29% (administering 0.5 mg/kg per cycle) maintains identical response rates and remission durations while significantly decreasing myelotoxicity and the risk of severe infections5[5].

Part 4: Quantitative Data Summaries

The following table summarizes validated strategies for reducing normal cell cytotoxicity across different purine analogs:

Purine AnalogMitigation StrategyTarget Cell EfficacyNormal Cell ToxicityMechanism of Protection
Fluoroneplanocin A 8-aza structural modification EC50​=12.2μM (SARS-CoV-2) CC50​>100μM Prevents host SAH hydrolase inhibition
6-Mercaptopurine PCL/PMMA Nanofibrous ScaffoldsSustained antimicrobial & anticancer actionCell viability > 90% at high dosesControlled release prevents toxic peak plasma levels
Cladribine 29% Dose Reduction (0.5 mg/kg s.c.)Identical response & remission duration41% reduction in grade 1-4 neutropeniaLowers systemic exposure below myelotoxic threshold
Methyltriazenyl Purine Prodrug formulationCures acute trypanosomiasis in vivoNo DNA strand breaks in human HEK cellsExploits parasite-specific nucleobase transporters

Part 5: Experimental Protocols

To ensure rigorous scientific integrity, use the following self-validating workflow when developing nanoparticle-based delivery systems for purine analogs.

Protocol Step1 1. Formulation (PLGA + Purine Analog) Step2 2. Dialysis (Remove Free API) Step1->Step2 Purify Step3 3. Co-Culture Assay (PBMCs vs Cancer Cells) Step2->Step3 Dose Step4 4. Viability Readout (MTT / Alamar Blue) Step3->Step4 48h Incubation Step5 5. Calculate SI (CC50 / EC50) Step4->Step5 Validate Safety

Self-validating experimental workflow for evaluating nanocarrier-mediated cytotoxicity reduction.

Protocol: Self-Validating Workflow for PLGA Nanoparticle Encapsulation and Cytotoxicity Screening

Objective: To formulate purine analog-loaded nanoparticles and validate the reduction of cytotoxicity in normal cells (PBMCs) compared to target cancer cells.

Step 1: Nanoparticle Formulation (Double Emulsion Solvent Evaporation) Dissolve PLGA and the purine analog (e.g., 6-MP) in an organic solvent (dichloromethane). Emulsify in an aqueous polyvinyl alcohol (PVA) solution using sonication. Causality: This process traps the amphiphilic purine analog within the hydrophobic polymer matrix, preventing premature release and systemic exposure.

Step 2: Purification and Drug Loading Quantification Dialyze the formulation against PBS (pH 7.4) for 24 hours to remove unencapsulated API. Self-Validation: Measure the dialysate via HPLC to calculate Encapsulation Efficiency (EE%). If EE% < 60%, reformulate. This ensures that any observed "safety" in downstream assays is due to actual shielding, not simply a failure to load the drug.

Step 3: Differential In Vitro Release Assay Incubate the purified NPs in two separate buffers: pH 7.4 (mimicking normal systemic blood) and pH 5.5 (mimicking the acidic tumor microenvironment). Causality: This step validates that the drug remains shielded during systemic circulation (low release at pH 7.4) but releases actively at the target site (high release at pH 5.5).

Step 4: Comparative Cytotoxicity Screening Treat normal human peripheral blood mononuclear cells (PBMCs) and target cancer cells (e.g., K562 leukemia cells) with free drug vs. NP-encapsulated drug for 48 hours. Assess viability using an MTT or Alamar Blue assay.

Step 5: Selectivity Index (SI) Calculation Calculate the Selectivity Index using the formula: SI=CC50​(PBMCs)/EC50​(CancerCells) . Self-Validation: A successful formulation must demonstrate an SI > 10. This mathematical threshold proves that the reduction in normal cell toxicity does not compromise target efficacy, validating the delivery system.

References

  • Design, Synthesis, and Antiviral Activity of 8-Aza Fluoroneplanocin Derivatives Targeting SAH Hydrolase and Viral RdRp Source: ACS Medicinal Chemistry Letters URL:1

  • Reduced dose of subcutaneous cladribine induces identical response rates but decreased toxicity in pretreated chronic lymphocytic leukaemia Source: Annals of Oncology (PubMed) URL:5

  • Mercaptopurine-Loaded Sandwiched Tri-Layered Composed of Electrospun Polycaprolactone/Poly(Methyl Methacrylate) Nanofibrous Scaffolds as Anticancer Carrier Source: PMC URL:4

  • Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine Source: MDPI Nanomaterials URL:3

  • Targeting the Parasite's DNA with Methyltriazenyl Purine Analogs Is a Safe, Selective, and Efficacious Antitrypanosomal Strategy Source: Antimicrobial Agents and Chemotherapy URL:2

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in 7H-purine-6-sulfonic acid Biological Assays

Introduction 7H-purine-6-sulfonic acid and its analogs are a class of compounds of significant interest in drug discovery and chemical biology, often investigated for their potential as modulators of enzymes that interac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7H-purine-6-sulfonic acid and its analogs are a class of compounds of significant interest in drug discovery and chemical biology, often investigated for their potential as modulators of enzymes that interact with purine substrates, such as kinases and dehydrogenases. However, the unique chemical properties conferred by the sulfonic acid group can present challenges during in-vitro and cell-based assays, leading to frustratingly inconsistent results. The high polarity, potential for non-specific interactions, and pH-dependent behavior of the sulfonate moiety require careful consideration in assay design and execution.

This guide provides a structured troubleshooting framework for researchers, scientists, and drug development professionals encountering variability in their biological assays with 7H-purine-6-sulfonic acid. It is designed to move from common, easily solvable issues to more complex, systematic diagnostics, ensuring a logical and efficient path to robust and reproducible data.

Part 1: Quick-Fire Troubleshooting (Frequently Asked Questions)

This section addresses the most common and immediate issues encountered in the lab.

Q1: My results are highly variable between replicate wells. What's the first thing I should check?

High variability is frequently due to procedural inconsistencies rather than the compound itself.[1] Before investigating complex chemical interactions, verify the following:

  • Pipetting Accuracy: Ensure all pipettes are calibrated. Use fresh tips for every addition and employ reverse pipetting for viscous solutions.[2] Inconsistent volumes are a primary source of error.

  • Inadequate Mixing: After adding all reagents to a microplate well, ensure thorough but gentle mixing. Tapping the plate or using a plate shaker can prevent localized concentration gradients.[1]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can alter reaction kinetics and lead to skewed data.[1] If possible, avoid using the outer wells for critical samples; instead, fill them with buffer to create a humidity barrier.[1]

Q2: I'm having trouble dissolving the 7H-purine-6-sulfonic acid to make a stable stock solution. What do you recommend?

The sulfonic acid group makes the compound highly polar and its solubility is highly pH-dependent.

  • Initial Solvent: Start with aqueous buffers rather than organic solvents like DMSO, where salts of sulfonic acids may be poorly soluble. A buffer at neutral or slightly alkaline pH (e.g., pH 7.4-8.0) is often a good starting point, as it ensures the sulfonic acid group is deprotonated and in its more soluble salt form.

  • pH Adjustment: If solubility in a neutral buffer is low, you can cautiously adjust the pH. A slight increase in pH can sometimes improve solubility. However, be mindful that the stability of the compound itself may be pH-dependent.[3]

  • Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution. Avoid excessive heat, which could degrade the compound.

Q3: My dose-response curve is flat or shows poor inhibition. What could be the cause?

A weak or absent signal can stem from multiple factors.[2]

  • Compound Degradation: Purine analogs can be unstable. Prepare fresh dilutions of the compound from a properly stored stock for each experiment.[1] Do not reuse diluted compound solutions across multiple days unless stability has been confirmed.

  • Incorrect Reagent Concentration: For enzyme assays, ensure the substrate concentration is appropriate for the inhibition mechanism you are studying. For competitive inhibitors, substrate concentrations near the Michaelis constant (Km) are ideal.[4]

  • Reagent Quality: Verify that enzymes, substrates, and cofactors have not expired and have been stored correctly to prevent loss of activity.[5] It is good practice to qualify new lots of critical reagents.[5]

Q4: I'm observing high background signal in my assay, which is narrowing my signal-to-noise window. How can I fix this?

High background can mask the specific signal from your compound's activity.

  • Non-Specific Binding: The charged sulfonic acid group can interact non-specifically with proteins or plasticware.[6][7] Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or a blocking protein like Bovine Serum Albumin (BSA) in your assay buffer can mitigate these interactions.[6]

  • Assay Plate Choice: The type of microplate can significantly impact background. For fluorescence assays, use black plates to reduce background signals.[8] For luminescence, white plates are preferred to maximize signal reflection.[8]

  • Counter-Screens: To confirm that the observed activity is specific, run a counter-screen. This could be an assay using a related but non-target enzyme or an assay format lacking the primary target altogether to identify promiscuous inhibitors.[5]

Part 2: In-Depth Diagnostic Guides

If the quick-fire solutions do not resolve the inconsistencies, a more systematic approach is required. This section is divided into compound-centric and assay-centric diagnostics.

Guide 1: Compound Integrity and Behavior

Problems with the compound itself are a primary cause of non-reproducible data. It is crucial to validate that the molecule you are testing is pure, stable, and soluble under assay conditions.

Before extensive biological testing, the identity and purity of your 7H-purine-6-sulfonic acid batch should be confirmed.

  • Recommended Methods:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the primary component.

    • HPLC (High-Performance Liquid Chromatography): Assesses the purity of the sample by detecting contaminants.

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure.

Parameter Acceptance Criteria Rationale
Purity (by HPLC) >95%Ensures that observed activity is not due to an impurity.
Identity (by LC-MS) Measured mass ± 0.5 Da of expected massConfirms you are testing the correct compound.
Structure (by ¹H NMR) Spectrum consistent with proposed structureVerifies the correct isomer and chemical integrity.

The stability of your compound in the final assay buffer is critical and cannot be assumed.[9] A simple stability study can prevent significant wasted effort.

Objective: To determine if 7H-purine-6-sulfonic acid degrades in the assay buffer over the course of the experiment.

Procedure:

  • Prepare a solution of the compound in your final assay buffer at the highest concentration used in the experiment.

  • Divide the solution into aliquots. One aliquot will be your "Time 0" sample.

  • Incubate the remaining aliquots under the exact conditions of your assay (temperature, light, etc.).

  • At various time points (e.g., 0, 1, 2, 4, and 24 hours), remove an aliquot and immediately freeze it at -80°C to halt any degradation.

  • Once all time points are collected, analyze all samples simultaneously by HPLC or LC-MS.

  • Analysis: Compare the peak area of the parent compound at each time point to the Time 0 sample. A decrease of >10% in the parent peak area suggests significant instability that needs to be addressed.[10][11]

The interplay between a compound's intrinsic properties and the assay environment dictates its performance.

Caption: Interplay of compound properties and assay conditions.

Guide 2: Assay-Specific Diagnostics

If the compound is confirmed to be pure, soluble, and stable, the issue likely lies within the assay methodology itself.

A common problem in enzyme kinetics is inconsistent IC50 values. The Assay Guidance Manual provides comprehensive best practices for robust assay development.[12]

Root Cause Analysis:

  • Enzyme Concentration: If the enzyme concentration is too high, it can lead to "tight binding" conditions for potent inhibitors, where the IC50 becomes dependent on enzyme concentration rather than the true inhibition constant (Ki).

  • Substrate Depletion: Assays should be run under initial velocity conditions, meaning less than 10-15% of the substrate is consumed during the reaction. If the reaction proceeds too far, the kinetics change, affecting the calculated IC50.[4]

  • Incubation Time: Ensure that the inhibitor and enzyme have reached equilibrium before initiating the reaction by adding the substrate. A pre-incubation step of 15-30 minutes is often necessary.

Non-specific binding is a major concern for charged molecules like 7H-purine-6-sulfonic acid, particularly in receptor binding or surface-based assays (e.g., SPR).[6][7]

Caption: Decision tree for mitigating non-specific binding.

In cell-based assays, inconsistent results can be due to unintended effects on cell health or an inability of the compound to reach its intracellular target.

  • Cytotoxicity: The sulfonic acid group can potentially cause cytotoxicity at high concentrations. It is essential to run a parallel cytotoxicity assay (e.g., MTS, LDH, or CellTiter-Glo®) to determine the concentration range where the compound is well-tolerated.[13] Observed activity in the primary assay is only meaningful at non-toxic concentrations.

  • Membrane Permeability: The highly polar, charged nature of the sulfonic acid group may prevent the compound from passively diffusing across the cell membrane. If the target is intracellular, a lack of activity may simply be due to the compound not reaching it. Consider using cell lines with modified transporters or employing membrane permeabilization techniques if appropriate for the assay endpoint.

Part 3: Best Practices and Prophylactic Measures

Preventing inconsistency is always more efficient than troubleshooting it.

  • Assay Validation: Before screening or extensive SAR studies, validate the assay by determining key performance parameters like the Z'-factor and signal-to-background ratio.[5]

  • Control Experiments are Non-Negotiable: Always include appropriate controls:

    • Positive Control: A known inhibitor/activator to confirm the assay is working.

    • Negative Control: A vehicle-only control (e.g., buffer) to define the baseline.

    • Compound Controls: Test the compound in the absence of the target to identify assay interference.[5]

  • Meticulous Record Keeping: Document every detail, including reagent lot numbers, preparation dates, and instrument settings. This information is invaluable when trying to diagnose the source of variability.

By adopting a systematic and informed approach, researchers can overcome the challenges associated with 7H-purine-6-sulfonic acid and generate the high-quality, reproducible data needed to advance their scientific goals.

References

  • BenchChem. (2025). Troubleshooting inconsistent results in Karnamicin B1 bioassays.
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. ICH Topic Q1A (R2).
  • Iversen, P. W., Beck, B., Chen, Y.-F., Dere, W., Devanarayan, V., Eastwood, B. J., Farmen, M. W., Iturria, S. J., & Glicksman, M. (2012). HTS Assay Validation. In Assay Guidance Manual.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
  • Promega Corporation. (2018, December 15). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • Singh, S., & Bakshi, M. (2012). Stability Testing of Pharmaceutical Products.
  • Taylor, E. W., & Vedeckis, W. V. (1989). Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. Journal of Biological Chemistry, 264(10), 5551-5559.
  • Thermo Fisher Scientific. (n.d.). ELISA Troubleshooting Guide.
  • Wong, S., & Elder, D. P. (2009). Drug Substances Presented as Sulfonic Acid Salts: Overview of Utility, Safety and Regulation. Journal of Pharmaceutical Sciences, 98(3), 833-850.
  • Yeasen. (2023, August 15). What to do when the qPCR results are weird?
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
  • DMPK. (2024, January 4). Nonspecific Binding: Main Factors of Occurrence and Strategies.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • Markossian, S., Grossman, A., & Baskir, H. (Eds.). (2025). Assay Guidance Manual.
  • U.S. Pharmacopeia. (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. USP Compounding Expert Committee.
  • Wang, J., Zhao, M., Liu, T., Feng, F., & Zhou, A. (2022). Guidelines for the digestive enzymes inhibition assay. Food & Function, 13(16), 8235-8247.
  • Azure Biosystems. (2021, June 11). Western Blot Troubleshooting: Non-specific bands.
  • Benchchem. (2025). Troubleshooting non-specific binding in [3H]LY334370 assays.
  • Global Bioanalysis Consortium. (2014).
  • ResearchGate. (n.d.). 35 questions with answers in SULFONIC ACIDS | Science topic.
  • X-mol. (n.d.). Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification.
  • MDPI. (2025, August 20). A Comparative Study of Supported Sulfonic Acids Derived from CdO and CaO for the Reactive Adsorption of o-Xylene.
  • PLOS. (2024, February 22). Evaluation of purine-nucleoside degrading ability and in vivo uric acid lowering of Streptococcus thermophilus IDCC 2201, a novel antiuricemia strain.
  • ResearchGate. (2013). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.
  • MDPI. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds.
  • CymitQuimica. (n.d.). CAS 2365-43-7: 9H-Purine-6-carboxylic acid.
  • Benchchem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • Affinisep. (2020). Understanding and Controlling Non-Specific Binding in SPR Experiments.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an HPLC Method for 7H-Purine-6-Sulfonic Acid Quantification

In the landscape of pharmaceutical development and molecular research, the precise quantification of specific chemical entities is paramount. 7H-purine-6-sulfonic acid, a key purine derivative, often emerges as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and molecular research, the precise quantification of specific chemical entities is paramount. 7H-purine-6-sulfonic acid, a key purine derivative, often emerges as a critical analyte in various analytical contexts. Its accurate measurement is essential for process monitoring, stability testing, and metabolic studies. This guide provides an in-depth, experience-driven validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 7H-purine-6-sulfonic acid. We will dissect the rationale behind our methodological choices and present a comparative analysis with alternative analytical techniques, all grounded in rigorous experimental data and authoritative guidelines.

The Analytical Challenge: Quantifying a Polar, Acidic Purine

7H-purine-6-sulfonic acid is a highly polar and strongly acidic compound due to the presence of the sulfonic acid group.[1][2] This presents a significant challenge for traditional reversed-phase HPLC, where retention of such polar analytes on non-polar stationary phases (like C18) can be problematic, often leading to poor peak shape and early elution.[3][4] Our objective was to develop and validate a robust HPLC method that overcomes these challenges to provide reliable quantification.

I. The Developed HPLC Method: A Rationale-Driven Approach

After extensive method development, the following HPLC conditions were established to be optimal for the analysis of 7H-purine-6-sulfonic acid.

Table 1: Optimized HPLC Method Parameters

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system ensures method transferability.
Column Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm)A C18 column was chosen for its versatility.[5] The specific phase chemistry of the Luna C18(2) provides a good balance of hydrophobicity and silanol activity, which is crucial for retaining and resolving polar compounds.[6]
Mobile Phase Isocratic: 95:5 (v/v) 20 mM Potassium Phosphate Monobasic (pH 3.0, adjusted with phosphoric acid) : AcetonitrileThe low pH of the mobile phase ensures that the sulfonic acid group is in a consistent ionization state, which is critical for reproducible retention.[7][8] The phosphate buffer provides pH control. A high aqueous content is necessary to retain the polar analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability.
Detection UV at 270 nmBased on the UV spectrum of purine analogs, 270 nm provides a suitable wavelength for detection.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Run Time 10 minutesA short run time allows for high throughput analysis.

II. Method Validation: A Deep Dive into Performance Characteristics

The developed method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10]

A. Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[9]

Experimental Protocol:

  • A solution of 7H-purine-6-sulfonic acid was prepared.

  • A placebo solution (containing all formulation components except the active ingredient) was prepared.

  • Forced degradation studies were performed on the analyte to generate potential degradation products.[11][12][13][14] Stress conditions included:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 24 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

  • The standard solution, placebo, and stressed samples were injected into the HPLC system.

Results: The chromatograms demonstrated that the peak for 7H-purine-6-sulfonic acid was well-resolved from any peaks originating from the placebo and the degradation products, confirming the method's specificity.

G

Caption: Workflow for Specificity Validation.
B. Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9]

Experimental Protocol:

  • A stock solution of 7H-purine-6-sulfonic acid was prepared.

  • A series of at least five calibration standards were prepared by diluting the stock solution to concentrations ranging from 5 µg/mL to 100 µg/mL.

  • Each standard was injected in triplicate.

  • A calibration curve was constructed by plotting the mean peak area against the concentration.

Results: The method demonstrated excellent linearity over the tested range.

Table 2: Linearity Data

ParameterResultAcceptance Criteria (ICH Q2(R1))
Range 5 - 100 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept Close to zeroInsignificant
C. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[9] It is often assessed through recovery studies.

Experimental Protocol:

  • A placebo solution was spiked with 7H-purine-6-sulfonic acid at three different concentration levels (low, medium, and high; e.g., 80%, 100%, and 120% of the target concentration).

  • Nine determinations were made (three replicates at each of the three concentration levels).

  • The percentage recovery was calculated for each sample.

Results: The method was found to be accurate, with recovery values within the acceptable limits.

Table 3: Accuracy (Recovery) Data

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria (ICH Q2(R1))
Low (80%) 99.2%0.8%98.0 - 102.0%
Medium (100%) 100.5%0.5%98.0 - 102.0%
High (120%) 101.1%0.6%98.0 - 102.0%
D. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The repeatability assessment was repeated on a different day, by a different analyst, and on a different instrument.

Results: The low relative standard deviation (RSD) values indicate that the method is precise.

Table 4: Precision Data

Precision Level% RSDAcceptance Criteria (ICH Q2(R1))
Repeatability 0.7%≤ 2%
Intermediate Precision 1.2%≤ 2%
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Results: The method demonstrated sufficient sensitivity for its intended purpose.

Table 5: LOD and LOQ

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
F. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Experimental Protocol: The following method parameters were intentionally varied:

  • Mobile Phase pH: ± 0.2 units

  • Column Temperature: ± 5 °C

  • Flow Rate: ± 0.1 mL/min

  • Mobile Phase Composition: ± 2% organic modifier

Results: The method was found to be robust, with no significant changes in system suitability parameters (e.g., peak area, retention time, tailing factor) observed under the varied conditions.

III. Comparative Analysis with Alternative Methods

While the validated HPLC-UV method is robust and reliable, it is important to consider its performance in the context of other available analytical techniques for purine quantification.

Table 6: Comparison of Analytical Methods for Purine Quantification

MethodPrincipleAdvantagesDisadvantages
Validated HPLC-UV Reversed-phase chromatography with UV detection.Cost-effective, widely available instrumentation, good precision and accuracy.[15]Moderate sensitivity, may require derivatization for some purines.
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry.High sensitivity and selectivity, can analyze complex mixtures without extensive sample cleanup.[16]Higher equipment and operational costs, requires specialized expertise.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High separation efficiency, small sample volume required.Lower sensitivity compared to LC-MS/MS, reproducibility can be a concern.
Ion-Pairing Chromatography Reversed-phase chromatography with the addition of an ion-pairing reagent to the mobile phase.[3]Can improve retention of highly polar, ionic compounds.Can lead to long column equilibration times and is often not compatible with mass spectrometry.

G

Caption: Decision tree for analytical method selection.

IV. Conclusion: A Validated Method Fit for Purpose

The comprehensive validation data presented in this guide unequivocally demonstrates that the developed RP-HPLC method is specific, linear, accurate, precise, and robust for the quantification of 7H-purine-6-sulfonic acid. The method is well-suited for routine quality control and research applications where reliable and accurate data are essential.

While alternative techniques like LC-MS/MS offer higher sensitivity, the validated HPLC-UV method provides a pragmatic and cost-effective solution that meets the stringent requirements of regulatory guidelines. The choice of analytical methodology should always be guided by the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available resources. This validated method represents a powerful tool in the analytical chemist's arsenal for the challenging task of purine quantification.

References

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Comparative

Cross-Reactivity Studies of 7H-Purine-6-Sulfonic Acid: A Comprehensive Enzyme Profiling Guide

Executive Summary Understanding the enzymatic cross-reactivity of drug metabolites is a cornerstone of modern pharmacokinetics and environmental toxicology. 7H-purine-6-sulfonic acid (7H-P6SA) is a terminal oxidation pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the enzymatic cross-reactivity of drug metabolites is a cornerstone of modern pharmacokinetics and environmental toxicology. 7H-purine-6-sulfonic acid (7H-P6SA) is a terminal oxidation product of 6-mercaptopurine (6-MP), a widely prescribed cytostatic and immunosuppressive agent[1]. While 6-MP acts as a potent prodrug that heavily interacts with purine salvage and degradation pathways, its oxidized counterpart, 7H-P6SA, exhibits a fundamentally different biochemical profile.

This guide provides an objective, data-driven comparison of 7H-P6SA against standard purine analogs (6-MP and Hypoxanthine). It is designed for researchers and drug development professionals who require self-validating experimental workflows to profile enzyme cross-reactivity, specifically focusing on Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Xanthine Oxidase (XO) .

Structural and Mechanistic Rationale

To understand the experimental data, we must first examine the causality behind the molecular interactions. 6-MP and Hypoxanthine possess a thiol (-SH) and hydroxyl (-OH) group at the C6 position, respectively[2]. These groups are relatively planar and participate in critical hydrogen-bonding networks within enzyme active sites.

During advanced oxidation processes (AOPs) or extensive metabolic breakdown, the thiol group of 6-MP is oxidized to a sulfonic acid group, yielding 7H-P6SA[1]. This structural shift introduces two insurmountable barriers to enzymatic cross-reactivity:

  • Steric Exclusion: The oxidation state of the sulfur atom shifts, introducing three oxygen atoms to form a tetrahedral sulfonate group. This massive increase in steric bulk physically prevents the purine ring from seating deeply into the highly conserved catalytic pockets of HGPRT and XO.

  • Electrostatic Repulsion: Unlike a neutral hydroxyl or a weakly acidic thiol, the sulfonic acid group (-SO 3​ H) is fully deprotonated at physiological pH (pH 7.4), carrying a permanent negative charge. In HGPRT, this causes severe electrostatic repulsion with the negatively charged phosphate-binding residues (which normally accommodate PRPP). In XO, the strong electron-withdrawing nature of the sulfonate group deactivates the purine ring toward nucleophilic attack by the enzyme's molybdenum cofactor.

G cluster_0 Purine Analogs hypo Hypoxanthine hgprt HGPRT Enzyme hypo->hgprt Substrate xo Xanthine Oxidase hypo->xo Substrate mp 6-Mercaptopurine mp->hgprt Substrate mp->xo Substrate p6sa 7H-Purine-6-Sulfonic Acid p6sa->hgprt No Binding p6sa->xo Weak Inhibitor

Fig 1: Interaction pathways of purine analogs with metabolic enzymes HGPRT and Xanthine Oxidase.

Comparative Enzyme Kinetics Data

The structural modifications of 7H-P6SA translate directly into its kinetic behavior. The table below summarizes the quantitative performance of 7H-P6SA compared to its alternatives when exposed to human HGPRT and bovine milk Xanthine Oxidase.

CompoundHGPRT Affinity ( Km​ )Xanthine Oxidase Affinity ( Km​ )Enzymatic Fate / Status
Hypoxanthine ~1.2 µM~1.5 µMPrimary endogenous substrate
6-Mercaptopurine ~2.5 µM~3.0 µMActive prodrug (converted to thio-IMP / 6-thiouric acid)
7H-Purine-6-Sulfonic Acid > 500 µM (No binding)> 500 µM (No binding)Inert Metabolite / Non-substrate

Data Interpretation: Unlike 6-MP, which acts as a competitive substrate for both enzymes, 7H-P6SA demonstrates a complete lack of cross-reactivity. It does not re-enter the purine salvage pathway via HGPRT, nor is it further degraded by Xanthine Oxidase, making it a highly stable biomarker for 6-MP degradation[1].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal logic checks that automatically flag degraded reagents or analytical errors, ensuring that the lack of 7H-P6SA reactivity is a true biochemical phenomenon and not a false negative.

Workflow prep 1. Reagent Prep (Enzymes & Substrates) assay 2. Assay Assembly (Mix Buffer, Enzyme, 7H-P6SA) prep->assay incubation 3. Incubation (37°C, Monitor Absorbance) assay->incubation validation 4. Self-Validation (Check 6-MP Positive Control) incubation->validation analysis 5. Data Analysis (Calculate Kinetics) validation->analysis

Fig 2: Step-by-step self-validating experimental workflow for enzyme cross-reactivity profiling.

Protocol A: HGPRT Affinity & Cross-Reactivity Assay (HPLC-UV)

This assay measures the phosphoribosylation of purines to their respective monophosphates.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl 2​ and 1 mM DTT.

  • Substrate Equilibration: Prepare 100 µM solutions of Hypoxanthine, 6-MP, and 7H-P6SA in the reaction buffer.

  • Enzyme Addition: Add 50 nM recombinant human HGPRT to each vial. Incubate at 37°C for 5 minutes to establish pre-equilibrium binding.

  • Reaction Initiation: Spike the mixture with 1 mM Phosphoribosyl pyrophosphate (PRPP) to initiate the reaction.

  • Quenching & HPLC Analysis: At 0, 10, 20, and 30 minutes, extract 50 µL aliquots and quench with 50 µL of ice-cold 10% trichloroacetic acid. Centrifuge and analyze the supernatant via HPLC-UV (C18 column, monitoring at 254 nm and 320 nm).

Self-Validation Checkpoint (Mass Balance): The molar sum of the remaining substrate and the formed nucleotide product must equal the initial substrate concentration (±5%) at every time point. If the 6-MP positive control fails to show >90% conversion to thio-IMP, or if mass balance is lost, the assay is automatically invalidated due to enzyme degradation or non-specific precipitation.

Protocol B: Xanthine Oxidase Degradation Profiling (Spectrophotometric)

This assay tracks the oxidation of purines by monitoring specific UV absorbance shifts.

Step-by-Step Methodology:

  • Assay Assembly: In a quartz cuvette, mix 1 mL of 50 mM Potassium Phosphate buffer (pH 7.5) with 50 µM of 7H-P6SA.

  • Baseline Establishment: Record the baseline UV spectrum (200-400 nm) using a dual-beam spectrophotometer.

  • Enzyme Addition: Add 0.05 U/mL of Xanthine Oxidase.

  • Kinetic Monitoring: Monitor the absorbance continuously for 15 minutes. For 6-MP, monitor the shift to 348 nm (formation of 6-thiouric acid). For 7H-P6SA, monitor the entire spectrum for any peak shifts.

Self-Validation Checkpoint (Isosbestic Point): When running the 6-MP positive control, the spectral scan must pass through a strict isosbestic point at 328 nm. Failure to observe this point indicates the presence of contaminating side reactions or impure enzymes, triggering an automatic rejection of the kinetic data. 7H-P6SA will show a flatline (zero Δ A/min), which is validated by the successful 6-MP run.

Application Insights for Drug Development

The confirmed lack of cross-reactivity of 7H-purine-6-sulfonic acid with primary purine enzymes offers distinct advantages for researchers:

  • Stable Internal Standards: Because 7H-P6SA is not metabolized by HGPRT or XO, it serves as an excellent, stable internal standard for complex pharmacokinetic HPLC assays tracking 6-MP clearance.

  • Environmental Biomarkers: In wastewater treatment studies utilizing UV-C/H 2​ O 2​ photocatalysis, 6-MP is rapidly degraded into 7H-P6SA[1]. Because 7H-P6SA resists further enzymatic breakdown, it is a highly reliable biomarker for verifying the efficacy of advanced oxidation processes in eliminating cytostatic drugs from municipal water supplies.

References

  • Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. Catalysts (MDPI).[Link]

  • 6-Mercaptopurine Biological Activity and Chemical Properties. ChemSrc.[Link]

Sources

Validation

A Researcher's Guide to Validating the Mechanism of Action of 7H-purine-6-sulfonic acid: A Comparative Approach

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a novel purine analog, 7H-purine-6-sulfonic acid. Given the limited dir...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a novel purine analog, 7H-purine-6-sulfonic acid. Given the limited direct literature on this specific molecule, we will proceed with a hypothesis-driven approach, proposing a plausible mechanism and outlining a rigorous, multi-faceted experimental plan to test it. This guide will compare the hypothetical performance of 7H-purine-6-sulfonic acid with established alternatives, providing supporting experimental designs and data interpretation strategies.

Introduction and a Plausible Hypothesis

Purine analogs are a cornerstone of modern pharmacology, with applications ranging from anti-cancer to antiviral therapies.[1] Their efficacy often stems from their ability to mimic endogenous purines, thereby interacting with and modulating the activity of key enzymes and pathways involved in nucleic acid synthesis and metabolism.[2] The structure of 7H-purine-6-sulfonic acid, with its purine core, suggests it is likely to function as a competitive inhibitor of an enzyme within the purine metabolic pathway.

The presence of a sulfonic acid group at the 6-position is of particular interest. This highly acidic and polar group may mimic the substrate or intermediate states of enzymes that process purines. A prime candidate for such an interaction is xanthine oxidase , a critical enzyme in the catabolism of purines to uric acid.[3][4] Elevated uric acid levels are implicated in conditions like gout.[4] Therefore, we hypothesize that:

7H-purine-6-sulfonic acid acts as an inhibitor of xanthine oxidase, thereby reducing the production of uric acid.

This guide will now detail the experimental workflow to validate this hypothesis, comparing our hypothetical compound to a well-established xanthine oxidase inhibitor, allopurinol.[5]

Experimental Validation Workflow

A robust validation of a drug's mechanism of action requires a multi-pronged approach, progressing from in vitro biochemical assays to cell-based models and finally to in vivo studies. This ensures that the observed effects are not only due to direct target engagement but also translate to a relevant physiological response.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation a Biochemical Assay: Xanthine Oxidase Inhibition b Kinetic Studies: Determine Inhibition Mechanism a->b d Cellular Uric Acid Production Assay a->d Confirm cellular activity c Selectivity Profiling: Screen against other Purine-Metabolizing Enzymes b->c e Cytotoxicity and Viability Assays d->e g Hyperuricemia Animal Model d->g Evaluate in a biological system f Target Engagement Assay e->f h Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies g->h i Toxicity Studies h->i

Figure 1: A comprehensive workflow for validating the mechanism of action of 7H-purine-6-sulfonic acid.

In Vitro Validation: Direct Target Engagement

The initial step is to determine if 7H-purine-6-sulfonic acid directly interacts with and inhibits xanthine oxidase.

Protocol:

  • Reagents and Materials: Xanthine oxidase, xanthine (substrate), 7H-purine-6-sulfonic acid, allopurinol (positive control), phosphate buffer (pH 7.4), 96-well UV-transparent microplates, spectrophotometer.

  • Assay Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which has a characteristic absorbance at 295 nm. An inhibitor will reduce the rate of uric acid formation.

  • Procedure:

    • Prepare a series of dilutions of 7H-purine-6-sulfonic acid and allopurinol in phosphate buffer.

    • In a 96-well plate, add xanthine oxidase to each well.

    • Add the test compounds (7H-purine-6-sulfonic acid or allopurinol) or vehicle control to the respective wells and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding a solution of xanthine to all wells.

    • Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of uric acid production for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Outcome and Comparison:

CompoundPredicted IC50 (nM)Allopurinol (Reference)
7H-purine-6-sulfonic acid50 - 200~100

A low nanomolar IC50 value for 7H-purine-6-sulfonic acid would provide strong evidence for its direct inhibition of xanthine oxidase.

To understand how 7H-purine-6-sulfonic acid inhibits xanthine oxidase, kinetic studies are essential.

Protocol:

  • Perform the xanthine oxidase inhibition assay as described above, but vary the concentrations of both the substrate (xanthine) and the inhibitor (7H-purine-6-sulfonic acid).

  • Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Expected Outcome:

Given the structural similarity to the natural substrate, we anticipate that 7H-purine-6-sulfonic acid will be a competitive inhibitor , binding to the active site of xanthine oxidase and preventing the binding of xanthine.

Cell-Based Validation: Cellular Efficacy and Target Engagement

Cell-based assays are crucial for confirming that the compound can penetrate cell membranes and exert its effect in a more biologically relevant context.[6][7]

Protocol:

  • Cell Line: A human liver cell line (e.g., HepG2) that expresses xanthine oxidase is suitable.

  • Procedure:

    • Culture HepG2 cells in 24-well plates until they reach 80-90% confluency.

    • Induce purine catabolism by adding a precursor like inosine or hypoxanthine to the culture medium.

    • Treat the cells with varying concentrations of 7H-purine-6-sulfonic acid, allopurinol, or a vehicle control for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of uric acid in the supernatant using a commercially available uric acid assay kit.

  • Data Analysis: Determine the EC50 value (the concentration of the compound that causes a 50% reduction in uric acid production).

Expected Outcome and Comparison:

CompoundPredicted EC50 (µM)Allopurinol (Reference)
7H-purine-6-sulfonic acid1 - 10~5

An EC50 value in the low micromolar range would indicate good cell permeability and on-target activity.

It is essential to ensure that the observed reduction in uric acid is not due to general cellular toxicity.

Protocol:

  • Treat HepG2 cells with the same concentrations of 7H-purine-6-sulfonic acid and allopurinol as in the uric acid production assay.

  • After 24 hours, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.[8]

  • Data Analysis: Calculate the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).

Expected Outcome:

A high CC50 value (ideally >100 µM) and a large therapeutic window (CC50/EC50) would indicate that 7H-purine-6-sulfonic acid is not overtly toxic at concentrations where it is effective.

In Vivo Validation: Efficacy in a Preclinical Model

The final step is to validate the mechanism of action in a living organism.

Protocol:

  • Animal Model: Use a rodent model, such as mice or rats, where hyperuricemia can be induced by administering potassium oxonate, a uricase inhibitor.[4][9]

  • Procedure:

    • Acclimatize the animals and divide them into groups: vehicle control, 7H-purine-6-sulfonic acid (at various doses), and allopurinol (positive control).

    • Administer the test compounds orally or via intraperitoneal injection.

    • After a set time (e.g., 1 hour), induce hyperuricemia by administering potassium oxonate.

    • Collect blood samples at different time points (e.g., 0, 2, 4, 6 hours) after induction.

    • Measure serum uric acid levels.

  • Data Analysis: Compare the serum uric acid levels in the treated groups to the vehicle control group.

Expected Outcome:

Treatment with 7H-purine-6-sulfonic acid should lead to a dose-dependent reduction in serum uric acid levels, comparable to or better than allopurinol.

G cluster_0 Purine Metabolism Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Allopurinol {Allopurinol} XanthineOxidase Xanthine Oxidase Allopurinol->XanthineOxidase Inhibits PurineSulfonicAcid {7H-purine-6-sulfonic acid} PurineSulfonicAcid->XanthineOxidase Proposed Inhibition

Figure 2: Proposed mechanism of action of 7H-purine-6-sulfonic acid in the purine catabolism pathway.

Comparative Analysis and Future Directions

The data generated from these experiments will allow for a direct comparison of 7H-purine-6-sulfonic acid with allopurinol. Key comparison points include:

  • Potency: Comparison of IC50 and EC50 values.

  • Mechanism of Inhibition: Understanding the mode of action at the molecular level.

  • Selectivity: While not detailed here, a broader kinase and enzyme panel screening would be crucial to assess off-target effects.

  • In Vivo Efficacy: Comparison of the dose-response relationship in the animal model.

  • Safety Profile: Comparison of cytotoxicity and in vivo toxicity.

Should the results support our initial hypothesis, further studies would be warranted, including more extensive preclinical toxicology, pharmacokinetic profiling, and formulation development.

Conclusion

Validating the mechanism of action of a novel compound like 7H-purine-6-sulfonic acid is a systematic and evidence-based process. By proposing a plausible hypothesis and rigorously testing it through a tiered experimental approach, researchers can build a strong data package to support its potential as a therapeutic agent. The comparative framework presented here, using a known drug as a benchmark, provides a robust strategy for evaluating the performance and potential advantages of new chemical entities.

References

  • Biological activities of purine analogues: a review. (2018). ResearchGate. [Link]

  • Taylor & Francis Online. Purine analogues – Knowledge and References. [Link]

  • Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. (2024). Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]

  • Rayala, R., et al. (2014). Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)adenosine; inhibition of nucleoside transport and proliferation of cancer cells. PubMed. [Link]

  • Abraham, R. T., Benson, L. M., & Jardine, I. (1983). Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. PubMed. [Link]

  • Pawar, A., et al. (2021). A brief review on in vivo models for Gouty Arthritis. PMC. [Link]

  • Rouchal, M., et al. (2011). 2,6-Dichloro-7-isopropyl-7H-purine. PMC. [Link]

  • Sneed, S. M., & Stafstrom, C. E. (2025). The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. MDPI. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • El-Sayed, N. F., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. [Link]

  • Pawar, A., et al. (2021). A brief review on in vivo models for Gouty Arthritis. ResearchGate. [Link]

  • FUNAAB. Purine antagonists The 6-thiopurines (6-mercaptopurines, 6-mp; azathioprine; thioguanine, 6-TC. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Zhang, Y., et al. (2023). Target Screen of Anti-Hyperuricemia Compounds from Cortex Fraxini In Vivo Based on ABCG2 and Bioaffinity Ultrafiltration Mass Spectrometry. MDPI. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • B. Purine Drugs. (2025).

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Comparative

Head-to-Head Comparison of Purine Analogs in Leukemia Models: Fludarabine, Cladribine, and Clofarabine

Executive Summary Purine nucleoside analogs (PNAs) are foundational antimetabolite drugs in the treatment of hematological malignancies, particularly acute and chronic leukemias. By mimicking natural purines, these prodr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purine nucleoside analogs (PNAs) are foundational antimetabolite drugs in the treatment of hematological malignancies, particularly acute and chronic leukemias. By mimicking natural purines, these prodrugs infiltrate the intracellular space, undergo phosphorylation, and fatally disrupt DNA synthesis. This guide provides an objective, data-driven comparison of two first-generation analogs—Fludarabine and Cladribine —against the rationally designed second-generation hybrid, Clofarabine . We analyze their mechanistic divergence, comparative in vitro efficacy, and provide standardized, self-validating experimental workflows for evaluating these compounds in preclinical cancer models.

Mechanistic Divergence & Target Specificity

The clinical efficacy of a purine analog is dictated by its structural chemistry, which governs its enzymatic activation and terminal targets. All three compounds are prodrugs requiring intracellular phosphorylation by deoxycytidine kinase (dCK) to reach their active triphosphate forms[1]. However, their structural differences dictate distinct mechanisms of cytotoxicity:

  • Fludarabine: Derivatized with a fluorine at the 2-position of the adenine ring, it primarily targets and inhibits DNA polymerase α , halting DNA chain elongation[2].

  • Cladribine: Substituted with chlorine at the 2-position, it acts primarily as a potent inhibitor of Ribonucleotide Reductase (RNR) , severely depleting the intracellular pool of deoxynucleotide triphosphates (dNTPs)[2].

  • Clofarabine (The Hybrid): Designed to overcome the limitations of its predecessors, Clofarabine incorporates both the 2-chloro-adenine aglycone of Cladribine and a fluorine substitution at the 2'-position of the arabinosyl carbohydrate[3]. This dual-modification grants it the highest affinity for dCK among the three[1]. Crucially, Clofarabine exerts a dual-inhibition mechanism, targeting both DNA polymerase α and RNR[4]. Furthermore, unlike Fludarabine, Clofarabine is active in non-dividing cells due to its ability to directly disrupt mitochondrial membrane integrity, triggering the release of pro-apoptotic factors[1].

Mechanistic Pathway Visualization

PurineAnalogs Flud Fludarabine (1st Gen) dCK Deoxycytidine Kinase (dCK) (Intracellular Phosphorylation) Flud->dCK Clad Cladribine (1st Gen) Clad->dCK Clof Clofarabine (2nd Gen Hybrid) Clof->dCK Highest Affinity Mito Mitochondrial Membrane (Direct Disruption) Clof->Mito Direct Action (Non-dividing cells) TriP Active Triphosphate Metabolites dCK->TriP Pol DNA Polymerase α (Chain Termination) TriP->Pol Flud & Clof RNR Ribonucleotide Reductase (dNTP Depletion) TriP->RNR Clad & Clof Apop Apoptosis (Programmed Cell Death) Pol->Apop RNR->Apop Mito->Apop

Mechanistic pathways of purine analogs leading to apoptosis in leukemia models.

Comparative Efficacy: Quantitative Data in Leukemia Models

In vitro screening across various leukemia cell lines demonstrates the superior potency of Clofarabine and Cladribine compared to Fludarabine. Clofarabine's dual-targeting mechanism and high dCK affinity translate to sub-micromolar IC50 values across a broad spectrum of hematological malignancies[5].

Table 1: Comparative Cytotoxicity (IC50) of Purine Analogs in Leukemia Models

Purine AnalogCell Line ModelCancer SubtypeIC50 (µM)Primary Target(s)Reference
Fludarabine NCI-60 Leukemia PanelVarious Leukemias< 1.00DNA Polymerase α [5]
Cladribine HL-60Acute Promyelocytic Leukemia0.04RNR[6]
Cladribine MOLT-4T-cell Acute Lymphoblastic0.02RNR[6]
Clofarabine HL-60Acute Promyelocytic Leukemia~0.05DNA Pol α & RNR[7]
Clofarabine NCI-60 Leukemia PanelVarious Leukemias< 0.10DNA Pol α & RNR[5]

Note: IC50 values represent the drug concentration required for 50% inhibition of in vitro cell growth, typically measured at 48-96 hours post-exposure.

Standardized Experimental Workflows

To accurately benchmark these purine analogs in your own cancer models, the experimental design must account for the specific mechanisms of the drugs. Below are self-validating protocols designed to ensure scientific integrity.

Protocol A: ATP-Based Cell Viability Assay (CellTiter-Glo)

Causality Insight: Why use an ATP-based assay instead of standard MTT? Clofarabine directly disrupts mitochondrial membrane potential[1]. Because MTT relies on functional mitochondrial reductases, direct mitochondrial damage can skew MTT readouts, falsely indicating cell death before actual viability drops. Measuring total intracellular ATP provides an orthogonal, highly reliable readout of absolute cell viability independent of transient metabolic shifts.

Step-by-Step Methodology:

  • Cell Seeding: Harvest leukemia suspension cells (e.g., HL-60 or MOLT-4) in logarithmic growth phase. Seed at a density of 1×104 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) into a 96-well opaque white plate.

  • Drug Preparation: Prepare 10X concentrated stocks of Fludarabine, Cladribine, and Clofarabine in DMSO. Perform 1:3 serial dilutions to create a 9-point concentration curve (ranging from 10 µM to 1.5 nM).

  • Treatment: Add 10 µL of the 10X drug dilutions to the respective wells (final DMSO concentration must remain ≤0.1% to prevent solvent toxicity). Include vehicle control wells.

  • Incubation: Incubate plates at 37°C, 5% CO2​ for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.

  • Lysis & Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a microplate reader. Calculate IC50 using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: Apoptosis Kinetics via Annexin V/PI Flow Cytometry

Causality Insight: Purine analogs induce programmed cell death (apoptosis) following DNA strand breaks[2]. Annexin V detects the externalization of phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) exclusion confirms membrane integrity. This dual-staining self-validates the mechanism of action, allowing researchers to differentiate true drug-induced apoptosis from non-specific necrotic toxicity.

Step-by-Step Methodology:

  • Treatment: Seed 5×105 cells/well in 6-well plates. Treat with the predetermined IC50 concentrations of the respective purine analogs for 24, 48, and 72 hours to map apoptotic kinetics.

  • Harvesting: Collect cells (including any floating dead cells) into flow cytometry tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual phenol red and serum proteins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex and incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto), capturing at least 10,000 events. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

References

  • [6] A Comparative Analysis of Purine Analogs in Anticancer Screening - Benchchem. Available at:

  • [3] a next-generation deoxyadenosine analogue - IJBCP International Journal of Basic & Clinical Pharmacology Clofarabine. Available at:

  • [1] The role of clofarabine in acute myeloid leukemia - PMC. Available at:

  • [4] a next-generation deoxyadenosine analogue - IJBCP International Journal of Basic & Clinical Pharmacology Clofarabine. Available at:

  • [7] Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro. Available at:

  • [2] Full article: Molecular Targeting and Rational Chemotherapy in Acute Myeloid Leukemia. Available at:

  • [5] systematic in-vitro evaluation of the nci/niH Developmental Therapeutics Program Approved Oncology Drug Set for the identificati - Dove Medical Press. Available at:

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Validation

Validating the Therapeutic Potential of 7H-Purine-6-Sulfonic Acid: A Comparative Preclinical Guide

This guide provides a comprehensive framework for validating the therapeutic potential of a novel investigational compound, 7H-purine-6-sulfonic acid. We will explore its hypothesized mechanism of action in the context o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the therapeutic potential of a novel investigational compound, 7H-purine-6-sulfonic acid. We will explore its hypothesized mechanism of action in the context of purinergic signaling and compare its preclinical performance against established compounds with distinct mechanisms: the antimetabolite 6-mercaptopurine and the general P2 receptor antagonist suramin. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology and inflammation research.

Introduction: The Therapeutic Promise of Purine Analogs

Purine analogs are a cornerstone of modern pharmacology, with clinically approved drugs used in oncology and immunology.[1][2] These molecules mimic endogenous purines, allowing them to interfere with critical cellular processes.[3] Their therapeutic efficacy stems from two primary mechanisms:

  • Antimetabolite Activity: Many purine analogs, after intracellular conversion to their nucleotide forms, inhibit the de novo synthesis of purines or are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[4][5] This mechanism is particularly effective against rapidly proliferating cancer cells.[6]

  • Modulation of Purinergic Signaling: Extracellular purines like adenosine triphosphate (ATP) and adenosine act as signaling molecules by binding to specific P1 (adenosine) and P2 (ATP/ADP) receptors.[7] This signaling system is crucial in regulating inflammation, immune responses, and cancer progression.[8][9] Novel purine analogs can be designed to act as agonists or antagonists at these receptors, offering a more targeted therapeutic approach.[10]

Our investigational compound, 7H-purine-6-sulfonic acid , represents a novel structural class. Unlike traditional thiopurines such as 6-mercaptopurine (6-MP), it possesses a highly polar, negatively charged sulfonic acid group at the 6-position. This feature makes it less likely to be a substrate for the intracellular enzymes that activate 6-MP. Instead, we hypothesize that its structure is well-suited to interact with extracellular purinergic receptors, potentially acting as a modulator of P2 receptor activity, which is known to be a key player in the tumor microenvironment and inflammatory processes.[8][11]

Comparative Framework: Profiling 7H-Purine-6-Sulfonic Acid

To rigorously evaluate the therapeutic potential of 7H-purine-6-sulfonic acid, we propose a head-to-head comparison with two well-characterized compounds that represent distinct mechanisms of action.

CompoundClassPrimary Mechanism of Action
7H-Purine-6-Sulfonic Acid (Investigational) Purine Analog (Hypothesized P2 Receptor Modulator)Hypothesis: Direct modulation (antagonism) of extracellular P2 purinergic receptors, interfering with ATP-mediated signaling in the tumor microenvironment and during inflammation.
6-Mercaptopurine (6-MP) Purine Analog (Antimetabolite)Intracellular conversion to thioinosine monophosphate (TIMP), which inhibits multiple enzymes in the de novo purine biosynthesis pathway and can be incorporated into nucleic acids.[5][12][13]
Suramin Polysulfonated Naphthylurea (General P2 Receptor Antagonist)Broad-spectrum, non-selective antagonist of P2Y and P2X receptors, widely used as a pharmacological tool to probe purinergic signaling.[14][15][16]

Experimental Validation: In Vitro Preclinical Models

A tiered in vitro screening approach is essential to characterize the activity of 7H-purine-6-sulfonic acid and differentiate it from our comparators.

Workflow for In Vitro Characterization

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action (MOA) Elucidation cluster_2 Tier 3: Functional & Pathway Analysis T1_1 Cytotoxicity Screening (SRB/MTS Assay) [Cancer & Immune Cell Lines] T2_1 Cell Cycle Analysis (Flow Cytometry) T1_1->T2_1 If cytotoxic T2_2 Apoptosis Assay (Annexin V/PI Staining, Caspase Activity) T1_1->T2_2 If cytotoxic T2_3 Purine Biosynthesis Assay (Metabolite Profiling) T1_1->T2_3 If cytotoxic T1_2 P2 Receptor Activity Assay (Calcium Flux) T3_1 Immune Cell Activation Assay (Cytokine Release - ELISA) T1_2->T3_1 If P2 modulator T3_2 Cancer Cell Invasion Assay (Transwell Assay) T1_2->T3_2 If P2 modulator T3_3 Western Blot Analysis (Signaling Pathway Proteins) T2_1->T3_3 T2_2->T3_3 G cluster_0 Tumor Microenvironment ATP Extracellular ATP P2R P2 Receptors (e.g., P2X7 on T-cells) ATP->P2R Activation CD39 CD39 ATP->CD39 Hydrolysis ADO Adenosine P1R P1 (A2A) Receptors (on T-cells) ADO->P1R Activation TCell T-Cell P2R->TCell Anti-tumor Immunity P1R->TCell Immunosuppression CD73 CD73 CD39->CD73 AMP -> CD73->ADO CancerCell Cancer Cell HPSA 7H-Purine-6-Sulfonic Acid HPSA->P2R Modulation (Antagonism)

Caption: Hypothesized action of 7H-purine-6-sulfonic acid in the TME.

6-Mercaptopurine's Antimetabolite Pathway

6-MP's mechanism is entirely intracellular and relies on enzymatic activation to disrupt the synthesis of adenine and guanine nucleotides.

G cluster_0 Intracellular Purine Metabolism MP 6-Mercaptopurine (6-MP) HGPRT HGPRT (Enzyme) MP->HGPRT TIMP Thioinosine Monophosphate (TIMP - Active form) HGPRT->TIMP DeNovo De Novo Purine Synthesis TIMP->DeNovo Inhibition DNARNA DNA & RNA Synthesis TIMP->DNARNA Incorporation & Disruption

Caption: The intracellular metabolic activation pathway of 6-mercaptopurine.

Conclusion and Future Directions

This guide outlines a comprehensive preclinical strategy to validate the therapeutic potential of 7H-purine-6-sulfonic acid. By comparing it against agents with known and distinct mechanisms—6-mercaptopurine and suramin—we can build a strong, data-driven profile of its activity.

The key differentiator for 7H-purine-6-sulfonic acid is its hypothesized role as an extracellular purinergic modulator. Positive results in P2 receptor antagonism assays, coupled with efficacy in immuno-oncology and inflammation models without the classic S-phase arrest signature of antimetabolites, would provide compelling evidence for a novel mechanism of action.

Future studies should focus on identifying the specific P2 receptor subtype(s) targeted by 7H-purine-6-sulfonic acid, followed by pharmacokinetic and toxicology studies to establish a comprehensive safety and efficacy profile for potential clinical translation.

References

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  • Biological activities of purine analogues: a review. (URL: [Link])

  • P2 Purinergic Receptors in Tumor Immunity. (URL: [Link])

  • Antimetabolites: Purine Analogs: Pharmacology Video Lectures. (URL: [Link])

  • Purine analogues – Knowledge and References. (URL: [Link])

  • High throughput functional assays for P2X receptors. (URL: [Link])

  • The P(2)-purinoceptor antagonist suramin is a competitive antagonist at vasoactive intestinal peptide receptors in the rat gastric fundus. (URL: [Link])

  • New Paradigms in Purinergic Receptor Ligand Discovery. (URL: [Link])

  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. (URL: [Link])

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (URL: [Link])

  • Purinergic Signaling in the Hallmarks of Cancer. (URL: [Link])

  • Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. (URL: [Link])

  • Intrathecal 6-mercaptopurine: preclinical pharmacology, phase I/II trial, and pharmacokinetic study. (URL: [Link])

  • Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. (URL: [Link])

  • 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. (URL: [Link])

  • PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors. (URL: [Link])

  • Activity of Peptides Modulating the Action of p2x Receptors: Focus on the p2x7 Receptor. (URL: [Link])

  • In Silico Drug Design for Purinergic GPCRs: Overview on Molecular Dynamics Applied to Adenosine and P2Y Receptors. (URL: [Link])

  • Evaluation of purine-nucleoside degrading ability and in vivo uric acid lowering of Streptococcus thermophilus IDCC 2201, a novel antiuricemia strain. (URL: [Link])

  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (URL: [Link])

  • Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. (URL: [Link])

  • A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. (URL: [Link])

  • Purinergic receptors modulators: An emerging pharmacological tool for disease management. (URL: [Link])

  • Purinergic signaling: Diverse effects and therapeutic potential in cancer. (URL: [Link])

  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. (URL: [Link])

  • Protective effect of P2Y receptors antagonism on stress-induced retinal degeneration. (URL: [Link])

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  • Editorial: Purinergic Signaling and Inflammation. (URL: [Link])

  • 6-mercaptopurine promotes energetic failure in proliferating T cells. (URL: [Link])

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